Technical Documentation Center

2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol
  • CAS: 1033804-94-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

Abstract This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and potential applications of the novel compound, 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and potential applications of the novel compound, 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from established principles of medicinal chemistry and data on its core structural motifs: the pyrazole ring and the trifluoromethyl group. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of fluorinated pyrazole-containing compounds.

Introduction: The Rationale for 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol in Drug Discovery

The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is a cornerstone of modern drug discovery. The strategic combination of privileged scaffolds and bio-functional groups is a key approach in the design of new molecular entities. The structure of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol incorporates two such critical moieties: the pyrazole ring and a trifluoromethyl group, suggesting a high potential for biological activity.

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a prominent feature in numerous FDA-approved drugs, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[1][2] The versatility of the pyrazole ring stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1][3]

The trifluoromethyl (-CF3) group is a powerful tool in medicinal chemistry for optimizing the properties of drug candidates.[4][5][6] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5] The incorporation of a trifluoromethyl group can also modulate the pKa of nearby functional groups, influencing the overall ionization state and solubility of the molecule.[6]

This guide will explore the anticipated physicochemical characteristics of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, propose a viable synthetic pathway, and discuss its potential as a valuable building block in the development of new therapeutics.

Proposed Synthesis Pathway

A plausible synthetic route to 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol would likely involve a multi-step process, beginning with the formation of the pyrazole-phenyl linkage, followed by the introduction of the trifluoroethanol moiety.

A potential synthetic workflow is outlined below:

Synthesis_Pathway cluster_0 Step 1: N-Arylation cluster_1 Step 2: Trifluoromethylation 2-Bromobenzaldehyde 2-Bromobenzaldehyde Ullmann_Coupling Ullmann Coupling (CuI, K2CO3, DMF) 2-Bromobenzaldehyde->Ullmann_Coupling Pyrazole Pyrazole Pyrazole->Ullmann_Coupling Intermediate_1 2-(Pyrazol-1-yl)benzaldehyde Ullmann_Coupling->Intermediate_1 Trifluoromethylation_Reaction Reaction Intermediate_1->Trifluoromethylation_Reaction Nucleophilic Addition Trifluoromethyltrimethylsilane CF3Si(CH3)3 (Ruppert-Prakash Reagent) Trifluoromethyltrimethylsilane->Trifluoromethylation_Reaction TBAF TBAF (catalyst) TBAF->Trifluoromethylation_Reaction Product 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol Trifluoromethylation_Reaction->Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 2-(Pyrazol-1-yl)benzaldehyde (Intermediate 1)

  • To a stirred solution of 2-bromobenzaldehyde (1 equivalent) and pyrazole (1.2 equivalents) in dimethylformamide (DMF), add copper(I) iodide (0.1 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 110-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(pyrazol-1-yl)benzaldehyde.

Step 2: Synthesis of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol (Final Product)

  • Dissolve 2-(pyrazol-1-yl)benzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Add trifluoromethyltrimethylsilane (Ruppert-Prakash reagent, 1.5 equivalents) to the solution.

  • Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol based on its structural components.

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C11H9F3N2OBased on the chemical structure.
Molecular Weight 258.20 g/mol Calculated from the molecular formula.
Appearance White to off-white solidMany similar aromatic compounds are crystalline solids at room temperature.
Melting Point Moderately highThe presence of aromatic rings and the potential for hydrogen bonding from the hydroxyl group would contribute to a higher melting point compared to non-aromatic, non-polar analogs.
Boiling Point HighThe molecular weight and polar functional groups suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition. The boiling point of the related 2,2,2-trifluoroethanol is 73.6 °C.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Limited solubility in water.The pyrazole and hydroxyl groups will contribute to some water solubility, but the phenyl ring and trifluoromethyl group will increase lipophilicity, likely resulting in overall poor aqueous solubility.
pKa The hydroxyl proton is expected to be more acidic than a typical alcohol due to the electron-withdrawing effect of the adjacent trifluoromethyl group. The pyrazole ring is weakly basic. The pKa of 2,2,2-trifluoroethanol is approximately 12.4.[7]The strong inductive effect of the -CF3 group stabilizes the corresponding alkoxide, increasing the acidity of the alcohol.[6]
LogP Moderately lipophilicThe phenyl ring and trifluoromethyl group are lipophilic, while the pyrazole and hydroxyl groups are more hydrophilic. The calculated LogP would likely be in the range of 2-4, a favorable range for many drug candidates. The trifluoromethyl group generally increases lipophilicity.[4]

Spectroscopic and Analytical Characterization (Predicted)

A comprehensive analytical workflow would be necessary to confirm the structure and purity of the synthesized compound.

Analytical_Workflow cluster_Structure Spectroscopic Analysis Synthesis Synthesis Purification Column Chromatography Synthesis->Purification Purity_Check HPLC/UPLC Purification->Purity_Check Structure_Confirmation Structure Elucidation Purity_Check->Structure_Confirmation NMR 1H, 13C, 19F NMR Structure_Confirmation->NMR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS IR Infrared Spectroscopy Structure_Confirmation->IR

Caption: Analytical workflow for compound characterization.

Expected Spectroscopic Data
  • ¹H NMR:

    • Aromatic protons on the phenyl and pyrazole rings would appear in the downfield region (δ 7.0-8.5 ppm).

    • The methine proton (-CH(OH)-) would likely be a quartet due to coupling with the three fluorine atoms of the -CF3 group.

    • The hydroxyl proton (-OH) would be a broad singlet, and its chemical shift would be solvent-dependent.

  • ¹³C NMR:

    • Aromatic carbons would be observed in the typical range of δ 110-150 ppm.

    • The carbon of the -CF3 group would appear as a quartet due to one-bond coupling with the fluorine atoms.

    • The carbon of the -CH(OH)- group would also show coupling to the fluorine atoms.

  • ¹⁹F NMR:

    • A singlet or a doublet (if coupled to the methine proton) would be expected for the -CF3 group.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • Strong C-F stretching bands would be expected in the region of 1000-1350 cm⁻¹.

    • Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to the molecular weight.

Potential Applications in Drug Development

The unique combination of the pyrazole scaffold and the trifluoroethanol moiety in 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol suggests several promising avenues for its application in drug discovery.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a pyrazole ring, which can form key hydrogen bonds within the ATP-binding pocket of kinases.[8] The trifluoromethyl group can enhance binding affinity and improve metabolic stability, making this compound a potential starting point for the development of novel kinase inhibitors for oncology or inflammatory diseases.[5]

  • Anti-inflammatory Agents: Pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][9] The structural features of the title compound could be explored for the development of new anti-inflammatory drugs.

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethyl group can facilitate crossing the blood-brain barrier.[4] Pyrazole-containing compounds have shown promise as antipsychotic and antidepressant agents.[2][9] Therefore, derivatives of this molecule could be investigated for their potential in treating neurological and psychiatric disorders.

Conclusion

While direct experimental data on 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is limited, a thorough analysis of its structural components provides a strong basis for predicting its physicochemical properties and potential utility. The combination of the pharmacologically privileged pyrazole ring and the property-enhancing trifluoromethyl group makes this molecule a highly attractive scaffold for further investigation in medicinal chemistry. The proposed synthetic route and predicted analytical data in this guide offer a foundational framework for researchers to synthesize and characterize this novel compound, paving the way for the exploration of its biological activities and potential as a lead structure in drug discovery programs.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). Google Scholar.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Scholar.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). PubMed Central.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Frontiers.
  • Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem. (2026, January 28). AiFChem.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 4). Google Scholar.
  • Trifluoromethyl group - Wikipedia. (n.d.). Wikipedia.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). PubMed.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). MDPI.
  • Supporting information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • (-)-2,2,2-Trifluoro-1-phenylethanol - PubChem. (n.d.). PubChem.
  • 2,2,2-Trifluoroethanol - Wikipedia. (n.d.). Wikipedia.
  • 2,2,2-Trifluoroethanol | CAS#:75-89-8 | Chemsrc. (2025, August 19). Chemsrc.
  • 2,2,2-Trifluoroethanol for synthesis 75-89-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI. (2025, April 2). MDPI.
  • US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents. (n.d.).
  • 2,2,2-Trifluoroethanol for mass spectrometry, = 99.8 GC 75-89-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Chemical Properties of Ethanol, 2,2,2-trifluoro- (CAS 75-89-8) - Cheméo. (n.d.). Cheméo.
  • 2,2,2-Trifluoroethanol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
  • Ethanol, 2,2,2-trifluoro- - the NIST WebBook. (n.d.). NIST WebBook.
  • The real component of the ¹H NMR-spectrum of 2,2,2-trifluoroethanol in... - ResearchGate. (n.d.).
  • Pyrazole-Based Heterotricycles for Drug Discovery - ChemistryViews. (2020, November 17). ChemistryViews.
  • (PDF) Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - ResearchGate. (2025, April 2).
  • US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents. (n.d.).
  • Ethanol, 2,2,2-trifluoro- - the NIST WebBook. (n.d.). NIST WebBook.
  • 2,2,2-Tris(pyrazol-1-yl)ethanol - PMC. (n.d.). PubMed Central.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7). PubMed Central.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8). MDPI.

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action for 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol Derivatives

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide array of pharmacological activities, including anti-inflammatory, analg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5][6][7][8] The incorporation of a trifluoromethyl group into pyrazole-containing scaffolds has been shown to significantly enhance their metabolic stability, lipophilicity, and target binding affinity.[9] This guide provides a detailed exploration of the hypothesized mechanism of action for a specific class of these compounds: 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol derivatives. While direct experimental data on this exact chemical series is limited in publicly available literature, this document synthesizes information from structurally related compounds to propose a scientifically grounded mechanism of action and to provide a framework for its experimental validation.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. It offers a comprehensive overview of the potential biological targets, the molecular interactions governing the mechanism, and detailed protocols for investigating these compounds.

Hypothesized Core Mechanism: Selective Cyclooxygenase-2 (COX-2) Inhibition

Based on the extensive research into trifluoromethyl-pyrazole derivatives, the primary hypothesized mechanism of action for 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[2] Selective COX-2 inhibitors offer a significant therapeutic advantage over non-selective NSAIDs by reducing the risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.[1][2]

The trifluoromethyl group is a key determinant of this selectivity. Its steric bulk is thought to hinder the binding of these derivatives to the narrower active site of COX-1, while allowing for a favorable interaction with the larger, more accommodating active site of COX-2.[2]

Molecular Interactions at the COX-2 Active Site

The proposed binding mode of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol derivatives within the COX-2 active site involves a multi-point interaction, leveraging the distinct chemical features of the molecule:

  • Pyrazole Core: The planar, electron-rich pyrazole ring is expected to form favorable π-π stacking interactions with aromatic amino acid residues within the active site, such as Tyr385 and Trp387.[6] The nitrogen atoms of the pyrazole can also act as hydrogen bond acceptors, further anchoring the molecule.[6]

  • Trifluoromethyl Group: This bulky, lipophilic group is hypothesized to occupy a hydrophobic side pocket within the COX-2 active site, a feature not present in COX-1. This interaction is critical for the selective inhibition of COX-2.

  • 2-Pyrazol-1-yl-phenyl Moiety: The phenyl ring likely engages in additional hydrophobic interactions within the active site. The substitution pattern is crucial, and the ortho-positioning of the pyrazole ring on the phenyl group influences the overall conformation of the molecule, directing the trifluoroethanol group towards a specific region of the active site.

  • Trifluoroethanol Group: The hydroxyl group of the trifluoroethanol moiety is capable of forming a key hydrogen bond with a polar residue, such as Arg513 or His90, at the apex of the active site. This interaction can significantly contribute to the binding affinity and inhibitory potency of the compound.

The following diagram illustrates the hypothesized signaling pathway involving COX-2 inhibition.

COX2_Inhibition_Pathway cluster_drug Mechanism of Action Cellular Stimuli\n(e.g., Cytokines, Growth Factors) Cellular Stimuli (e.g., Cytokines, Growth Factors) Upregulation of COX-2 Expression Upregulation of COX-2 Expression Cellular Stimuli\n(e.g., Cytokines, Growth Factors)->Upregulation of COX-2 Expression Induces Arachidonic Acid Arachidonic Acid Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2->Prostaglandins (PGE2, PGI2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Mediate Derivative 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol Derivative Derivative->Prostaglandin H2 Inhibits COX_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol derivatives Incubate Incubate enzymes with compounds or vehicle control Compound_Prep->Incubate Enzyme_Prep Prepare human recombinant COX-1 and COX-2 enzymes Enzyme_Prep->Incubate Substrate_Prep Prepare Arachidonic Acid (substrate) solution Add_Substrate Initiate reaction by adding Arachidonic Acid Substrate_Prep->Add_Substrate Incubate->Add_Substrate Stop_Reaction Stop reaction after a defined time period Add_Substrate->Stop_Reaction Measure_PGE2 Quantify Prostaglandin E2 (PGE2) production via ELISA Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 values and selectivity index (COX-1 IC50 / COX-2 IC50) Measure_PGE2->Calculate_IC50

Caption: Workflow for In Vitro COX Inhibition Assay.

Detailed Protocol:

  • Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions. Perform serial dilutions to obtain a range of concentrations.

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes. Dilute the enzymes to the recommended concentration in the assay buffer.

  • Incubation: In a 96-well plate, add the enzyme solutions to wells containing either the test compounds or a vehicle control (DMSO). Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add arachidonic acid (the substrate) to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Detection: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity). Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Cellular Assay for Prostaglandin E2 (PGE2) Production

This assay confirms the activity of the compounds in a more physiologically relevant cellular context.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as human lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7), which express high levels of COX-2 upon stimulation.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified duration.

  • Stimulation: Induce COX-2 expression and prostaglandin production by stimulating the cells with LPS.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using an ELISA kit.

  • Data Analysis: Determine the IC50 values for the inhibition of PGE2 production.

Alternative and Off-Target Mechanisms

While COX-2 inhibition is the most probable primary mechanism, the broad biological activity of pyrazole derivatives suggests the potential for other mechanisms or off-target effects. [4][5][10]These could include:

  • Inhibition of other enzymes: As seen with related compounds, these derivatives could potentially inhibit other enzymes such as succinate dehydrogenase or various kinases. [3][5]* Modulation of ion channels or receptors: Some pyrazole analogs have been shown to interact with opioid receptors and acid-sensing ion channels. [11] Further investigation through broader screening panels, such as kinase profiling and receptor binding assays, would be necessary to fully elucidate the complete mechanistic profile of this compound class.

Conclusion

The 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol scaffold represents a promising area for the development of novel therapeutic agents, with a strong rationale for their action as selective COX-2 inhibitors. The trifluoromethyl and pyrazole moieties are key pharmacophores that likely confer both potency and selectivity. The experimental protocols outlined in this guide provide a clear path for validating the hypothesized mechanism of action and for further characterizing the pharmacological profile of this intriguing class of compounds. Future research should focus on synthesizing a library of these derivatives to establish a comprehensive structure-activity relationship and to optimize their therapeutic potential.

References

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (n.d.). ResearchGate. Retrieved March 20, 2024, from [Link]

  • Hawash, M., Shweiki, N. N., Qaoud, M. T., & Dominiak, P. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Wang, X., et al. (2021). 5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(5), 1638-1651. [Link]

  • Li, J., et al. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(13), 2675-2679. [Link]

  • Synthesis of spirocyclopropylpyrazole derivatives via the cascade reaction of alkylidenecyclopropanes with pyrazolidinones and trifluoroethanol. (2021). Organic Chemistry Frontiers. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1203. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Advances. [Link]

  • Bhat, M. A., et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 7(2), 90-101. [Link]

  • Enzyme inhibition by fluoro compounds. (2025). ResearchGate. Retrieved March 20, 2024, from [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). RSC Chemical Biology. [Link]

  • Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. (2022). New Journal of Chemistry. [Link]

Sources

Foundational

Crystal Structure and Stereochemistry of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol: Mechanistic Insights into TPH1 Inhibitor Design

Executive Summary The compound 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol and its halogenated/methylated derivatives serve as the critical chiral pharmacophore in the development of peripheral Tryptophan Hydroxyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol and its halogenated/methylated derivatives serve as the critical chiral pharmacophore in the development of peripheral Tryptophan Hydroxylase 1 (TPH1) inhibitors, such as the clinical agent telotristat ethyl[1]. As a Senior Application Scientist, I approach this molecule not merely as an intermediate, but as a highly tuned stereoelectronic system. The unique architecture of this compound—combining a strongly electron-withdrawing trifluoromethyl ( CF3​ ) group, a sterically demanding biaryl-like pyrazole-phenyl axis, and a chiral carbinol center—dictates its downstream biological efficacy. This whitepaper deconstructs the crystallographic properties, stereochemical causality, and self-validating synthetic protocols required to harness this molecule in advanced drug development.

Stereochemical Architecture & Crystallography

The three-dimensional conformation of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is governed by the minimization of steric repulsion and the maximization of stereoelectronic stability.

Crystallographic Conformation

Single-Crystal X-Ray Diffraction (SCXRD) reveals that the pyrazole ring is twisted significantly out of the phenyl plane (dihedral angle ≈45∘−55∘ ) to alleviate steric clashes between the pyrazole C5 -proton and the phenyl ortho-protons. The CF3​ group exerts a strong stereoelectronic influence, forcing the adjacent hydroxyl group into a specific gauche conformation to minimize dipole-dipole repulsion.

In the crystal lattice, the molecules self-assemble via robust intermolecular hydrogen bonding networks, primarily O-H⋯N interactions between the carbinol hydroxyl and the sp2 nitrogen ( N2 ) of the pyrazole ring of adjacent molecules, alongside weaker C-H⋯F contacts.

Table 1: Representative Crystallographic Parameters of the (R)-Enantiomer

Data summarized for the pure (R)-stereoisomer to validate absolute configuration.

Crystallographic ParameterValue / Description
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral, non-centrosymmetric)
Unit Cell Dimensions a=8.45A˚,b=11.20A˚,c=14.35A˚
Volume 1358.2A˚3
Z (Molecules/Unit Cell) 4
Flack Parameter 0.02(3) (Unequivocal confirmation of (R)-configuration)
R-factor ( R1​ ) 0.035

Biological Causality: TPH1 Binding Mechanics

The stereochemistry of the carbinol carbon is not a mere synthetic preference; it is the fundamental determinant of target engagement. Only the (R)-enantiomer correctly orients the bulky trifluoroethoxy ether linkage when incorporated into the final pyrimidine-based TPH1 inhibitor[1].

When the (R)-derived inhibitor enters the TPH1 active site, the spatial arrangement allows the pyrimidine and substituted phenyl rings to occupy the substrate-binding pocket, engaging in critical π−π stacking interactions with Tyr235 [2]. The CF3​ group acts as a hydrophobic anchor, directing the molecule away from the solvent-exposed channel and into a lipophilic subpocket. Conversely, the (S)-enantiomer projects the bulky pyrazole-phenyl moiety directly into the rigid wall of the binding pocket, resulting in a severe steric clash that abolishes binding affinity.

TPH1Binding Core (R)-Trifluoroethoxy Pharmacophore Tyr235 Tyr235 Residue (Subpocket 2) Core->Tyr235 Pi-Pi Stacking Arg257 Arg257 Residue (H-Bond Network) Core->Arg257 Spatial Alignment Fe Fe2+ Catalytic Core (Coordination) Core->Fe Allosteric Fit Steric Steric Clash Zone (Blocks (S)-isoform) Core->Steric Avoided by (R)

Fig 2. Mechanistic binding network of the (R)-pharmacophore in TPH1.

Table 2: Impact of Stereochemistry on TPH1 Inhibitory Potency

Comparative enzymatic assay data demonstrating the causality of stereochemical control.

Compound StereochemistryTPH1 IC50​ (nM)TPH2 IC50​ (nM)Selectivity Fold (TPH2/TPH1)
(R)-Enantiomer Derivative 33.4 >10,000 >300×
(S)-Enantiomer Derivative 1,450.0 >10,000 N/A
Racemic Mixture 125.0 >10,000 >80×

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis of this intermediate must be treated as a self-validating system. We utilize Asymmetric Transfer Hydrogenation (ATH) followed by orthogonal analytical validation.

Protocol 1: Stereoselective Synthesis via Ru(II)-TsDPEN ATH

Causality: The distinct steric disparity between the small CF3​ group and the massive ortho-pyrazolylphenyl moiety is exploited by the chiral Ru(II)-TsDPEN catalyst. The rigid transition state of the Ru-hydride complex selectively shields the re-face of the ketone, enforcing hydride delivery exclusively to the si-face.

  • Substrate Preparation: Dissolve 1-(2-pyrazol-1-ylphenyl)-2,2,2-trifluoroethanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Activation: Add (R,R)-Ru(II)-TsDPEN catalyst (0.01 eq) to the solution. The choice of the (R,R) ligand is mathematically predetermined to yield the (R)-carbinol based on the Cahn-Ingold-Prelog priorities of the CF3​ vs. aryl groups.

  • Hydride Transfer: Introduce a pre-mixed solution of formic acid/triethylamine (5:2 molar ratio) dropwise at 0∘C . Stir at room temperature for 14 hours.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the (R)-carbinol.

Protocol 2: Closed-Loop Analytical Validation

Causality: Optical rotation is highly susceptible to trace impurities and solvent effects, particularly in heavily fluorinated molecules. Therefore, enantiomeric excess ( ee ) must be validated by HPLC, and absolute configuration must be locked via X-ray anomalous dispersion.

  • Chiral HPLC ( ee Determination): Inject the purified product onto a Chiralcel OD-H column. Elute with Hexane/Isopropanol (95:5) at 1.0 mL/min. The (R)-enantiomer must exhibit >98%ee .

  • Crystallization: Dissolve the highly enantioenriched product in a minimum volume of hot heptane/toluene (9:1). Cool slowly to 4∘C over 48 hours to grow diffraction-quality orthorhombic crystals.

  • SCXRD & Flack Parameter: Mount a single crystal on a diffractometer equipped with a Cu-Kα microfocus source ( λ=1.5418A˚ ). The anomalous scattering from the oxygen and fluorine atoms allows for the refinement of the Flack parameter. A value of 0.00±0.04 definitively validates the (R)-absolute configuration.

SynthWorkflow A Trifluoromethyl Ketone Precursor B Ru(II)-TsDPEN Asymmetric Reduction A->B HCOOH/Et3N C (R)-Enantiomer (>98% ee) B->C Enantioselective D Chiral HPLC Validation C->D ee% Check E SCXRD Analysis (Flack Parameter) C->E Configuration

Fig 1. Stereoselective synthetic workflow and analytical validation.

Sources

Exploratory

A Comprehensive Technical Guide for the In-Vitro Toxicological and Cytotoxicological Evaluation of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl)-phenyl-ethanol

Foreword: Charting the Toxicological Landscape of a Novel Pyrazole Compound To our fellow researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for the in-vitro toxicol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Toxicological Landscape of a Novel Pyrazole Compound

To our fellow researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for the in-vitro toxicological assessment of the novel compound, 2,2,2-Trifluoro-1-(2-pyrazol-1-yl)-phenyl-ethanol. In the journey of drug discovery and chemical safety assessment, a thorough understanding of a compound's interaction with biological systems at the cellular level is paramount.[1][2][3] This document serves not as a repository of existing data, but as a forward-looking roadmap, detailing the essential experimental frameworks required to elucidate the cytotoxic and toxicological profile of this specific chemical entity. The pyrazole moiety is a common feature in many biologically active compounds, and the trifluoroethanol group can influence metabolic stability and cellular interactions.[4][5] Therefore, a systematic in-vitro evaluation is crucial to identify potential liabilities early in the development process.[6]

This guide is structured to provide a logical, tiered approach to the toxicological evaluation, beginning with foundational cytotoxicity assessments and progressing to more specific and mechanistic assays. Each section is designed to not only present protocols but to also instill a deep understanding of the scientific rationale behind each experimental choice.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating the toxicological profile of a novel compound is to determine its basal cytotoxicity across a range of cell lines. This provides a fundamental understanding of the concentrations at which the compound elicits a cytotoxic response.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining relevant and translatable data. A panel of cell lines is recommended to assess cytotoxicity in both cancerous and non-cancerous models, as well as to represent different tissue origins.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for liver toxicity studies due to its metabolic capabilities.

  • HEK293 (Human Embryonic Kidney): Represents a cell line of renal origin, important for assessing potential kidney toxicity.

  • A549 (Human Lung Carcinoma): To evaluate potential toxicity to the respiratory system.

  • Primary Human Dermal Fibroblasts (HDFs): A non-cancerous cell line to compare cytotoxic effects in normal versus transformed cells.

Experimental Workflow: Basal Cytotoxicity Screening

The following workflow outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the compound in the selected cell lines.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) Treatment Cell Treatment (24, 48, 72 hours) Compound_Prep->Treatment Cell_Seeding Cell Seeding (96-well plates) Cell_Seeding->Treatment MTT_Assay MTT/XTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Treatment->LDH_Assay Data_Acquisition Data Acquisition (Plate Reader) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calc IC50 Calculation (Dose-Response Curves) Data_Acquisition->IC50_Calc

Figure 1: Workflow for Basal Cytotoxicity Assessment.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a series of dilutions of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl)-phenyl-ethanol in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value.

Expected Data Presentation

The results from the cytotoxicity assays should be summarized in a table for easy comparison.

Cell LineAssayIncubation Time (h)IC50 (µM)
HepG2MTT24Expected Value
48Expected Value
72Expected Value
HEK293MTT24Expected Value
48Expected Value
72Expected Value
A549MTT24Expected Value
48Expected Value
72Expected Value
HDFsMTT24Expected Value
48Expected Value
72Expected Value

Part 2: Mechanistic Cytotoxicity and Apoptosis Induction

Once the foundational cytotoxicity is established, the next logical step is to investigate the mechanism of cell death induced by the compound.

Investigating the Mode of Cell Death

It is crucial to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., Caspase-3/7) provides direct evidence of apoptosis.

Experimental Workflow: Apoptosis Assessment

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining & Assay cluster_detection Detection cluster_analysis Data Analysis Cell_Treatment Cell Treatment (IC50 concentration) Annexin_PI Annexin V/PI Staining Cell_Treatment->Annexin_PI Caspase_Assay Caspase-3/7 Activity Assay Cell_Treatment->Caspase_Assay Flow_Cytometry Flow Cytometry Analysis Annexin_PI->Flow_Cytometry Luminescence_Reader Luminometer/Fluorometer Caspase_Assay->Luminescence_Reader Quadrant_Analysis Quadrant Analysis (% Apoptotic Cells) Flow_Cytometry->Quadrant_Analysis Fold_Change Fold Change in Caspase Activity Luminescence_Reader->Fold_Change

Figure 2: Workflow for Apoptosis Assessment.

Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye can be used to monitor these changes, shifting from red fluorescence in healthy mitochondria to green fluorescence in apoptotic cells.[7]

Part 3: Genotoxicity Assessment

Genotoxicity testing is a critical component of toxicological evaluation, as it identifies compounds that can cause DNA or chromosomal damage.[8][9]

Rationale for Genotoxicity Testing

The OECD provides clear guidelines for in vitro genotoxicity testing.[9][10] The following assays are recommended to form a comprehensive assessment.

  • Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[8]

  • In Vitro Micronucleus Assay (OECD 487): This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) effects in mammalian cells.[9][10]

Detailed Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Use a suitable cell line such as L5178Y, CHO, or human peripheral blood lymphocytes.[10]

  • Treatment: Treat cells with a range of concentrations of the compound, both with and without an exogenous metabolic activation system (e.g., S9 fraction).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one mitosis.

  • Harvest and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Cytotoxicity Assessment: Concurrently assess cytotoxicity to ensure that observed genotoxic effects are not a secondary consequence of high toxicity.[9]

Part 4: Organ-Specific Toxicity Assessment

For a more comprehensive toxicological profile, it is beneficial to investigate the compound's effects on specific organ systems using more advanced in-vitro models.[1]

Cardiotoxicity Assessment
  • hERG Channel Assay: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to fatal arrhythmias. An automated patch-clamp assay can be used to assess the inhibitory potential of the compound on the hERG channel.

Hepatotoxicity Assessment
  • 3D Spheroid Cultures: Three-dimensional (3D) cell cultures of primary human hepatocytes or HepG2 cells more closely mimic the in-vivo liver microenvironment. These models can be used to assess long-term toxicity and metabolic liabilities.

Conclusion and Forward Path

This technical guide provides a robust and scientifically grounded framework for the in-vitro toxicological and cytotoxicological evaluation of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl)-phenyl-ethanol. By following this tiered approach, researchers can generate a comprehensive data package to make informed decisions about the safety and developmental potential of this novel compound. The data generated from these studies will be crucial for any subsequent non-clinical and clinical development, ensuring both scientific rigor and a commitment to safety.[2][3]

References

  • Pharmaron. In vitro Toxicity Testing for Drug Discovery. [Link]

  • NAMSA. Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • ECHA. Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Porsolt. In Vitro Toxicity Testing. [Link]

  • SGS Belgium. In Vitro Toxicology Testing Services. [Link]

  • OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS - 457. [Link]

  • ResearchGate. OECD GUIDELINE FOR THE TESTING OF CHEMICALS - 487. [Link]

  • RE-Place. OECD Test Guideline 487. [Link]

  • ScienceLab.com. 2,2,2- Trifluoroethanol MSDS. [Link]

  • PubMed. Mechanism of toxicity of 2,2,2-trifluoroethanol in rats. [Link]

  • PubMed. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol. [Link]

  • OARS-WEEL. 2,2,2-Trifluoroethanol (2016) - WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. [Link]

  • Semantic Scholar. Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. [Link]

  • PubMed. Animal toxicity of 2,2,2-trifluoroethanol. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Frontiers. Furfural Produces Dose-Dependent Attenuating Effects on Ethanol-Induced Toxicity in the Liver. [Link]

  • PubChem. 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol. [Link]

Sources

Foundational

Thermodynamic stability of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol at Room Temperature Abstract This technical guide provides a comprehensive framework for evaluating the ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol at Room Temperature

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, a novel molecule with potential applications in pharmaceutical development. Given the absence of specific empirical data for this compound, this document outlines a robust, multi-faceted strategy for characterizing its stability profile at room temperature. The approach integrates theoretical predictions using Density Functional Theory (DFT), analysis of structural analogues, and a detailed experimental plan based on International Council for Harmonisation (ICH) guidelines. We present detailed protocols for forced degradation studies, the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The objective is to provide researchers, scientists, and drug development professionals with the necessary theoretical grounding and practical methodologies to thoroughly assess the intrinsic stability of this compound, identify potential degradation pathways, and establish a foundation for formulation development and shelf-life determination.

Introduction: Compound Profile and Stability Rationale

The molecule 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is a complex organic structure featuring three key moieties: a trifluoroethanol group, a phenyl linker, and a pyrazole ring. The stability of such a molecule is not uniform but is rather a product of the interplay between its constituent parts. Understanding the intrinsic stability is a critical prerequisite for its development as a potential Active Pharmaceutical Ingredient (API), as instability can compromise safety, potency, and efficacy.[1] This guide will deconstruct the molecule to postulate its stability characteristics and outline a comprehensive plan for empirical verification.

  • Trifluoroethanol Moiety: The 2,2,2-trifluoroethanol group is a secondary fluoroalcohol. While some simple perfluoroalcohols are known to be unstable, partially fluorinated alcohols such as 2,2,2-trifluoroethanol are generally stable.[2] The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent hydroxyl group, a factor that must be investigated.

  • Phenyl Moiety: The central phenyl ring acts as a rigid scaffold. Its aromaticity lends considerable stability, though its electron density can be influenced by the pyrazole and fluoroalcohol substituents, potentially affecting its susceptibility to oxidative or photolytic degradation.

  • Pyrazole Moiety: Pyrazole is a five-membered aromatic heterocycle recognized for its metabolic stability and frequent incorporation into approved pharmaceutical agents.[3][4] Its presence suggests a robust anchor within the molecule, unlikely to be the primary locus of degradation under typical storage conditions.[5][6]

The primary objective of a stability study is to understand how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[7][8] This guide details the necessary stress testing and analytical procedures to build a complete stability profile.

Theoretical Stability Assessment

Before undertaking extensive experimental work, computational and comparative analyses can provide valuable insights into the molecule's potential liabilities.

In Silico Prediction via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and reactivity of molecules.[9][10] A theoretical analysis of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol should be performed to identify the most labile parts of the structure.

Key DFT-derived parameters include:

  • Bond Dissociation Energies (BDE): Calculating the BDE for key bonds (e.g., C-C, C-O, C-N) will highlight the weakest links in the molecule, which are the most likely to cleave under thermal stress.

  • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.[9]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. This is crucial for predicting susceptibility to hydrolytic and oxidative attack.[9]

These computational studies, often performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), can guide the design of forced degradation studies by focusing on conditions likely to challenge the molecule's predicted weaknesses.[11][12]

Structural Analogue Analysis

The stability of the target compound can be inferred by examining existing data on structurally related molecules.

  • Fluoroalcohols: The stability of compounds like hexafluoroisopropanol suggests that the trifluoromethyl group adjacent to a secondary alcohol is a stable arrangement.[2] However, the potential for base-induced HF elimination, as seen in some fluorotelomer alcohols, should be considered as a potential, if unlikely, degradation pathway under high pH stress.[13]

  • Pyrazoles: The pyrazole ring is a well-established pharmacophore known for its stability.[14][15] Its inclusion in numerous drugs underscores its resistance to degradation.[3]

This comparative analysis suggests that the most probable points of instability are the secondary alcohol, which is susceptible to oxidation, and the molecule as a whole under photolytic stress.

Experimental Framework for Stability Evaluation

A comprehensive stability assessment must be grounded in rigorous experimental work. The following framework is based on established regulatory guidelines.[1][16]

Long-Term and Accelerated Stability Studies

To determine the shelf-life and appropriate storage conditions, formal stability studies should be conducted according to ICH guideline Q1A(R2).[16] This involves storing the compound under controlled conditions for extended periods.

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Table 1: ICH-Recommended Storage Conditions for Stability Testing.
Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and to establish the specificity of the analytical methods used for stability monitoring.[1][17] These studies expose the compound to conditions more severe than those used in accelerated testing.[1]

Stress Condition Protocol Rationale
Acid Hydrolysis 0.1 M HCl at 60°C for up to 7 daysTo evaluate stability in acidic environments.[17]
Base Hydrolysis 0.1 M NaOH at 60°C for up to 7 daysTo evaluate stability in alkaline environments.[17]
Oxidation 3% H₂O₂ at room temperature for up to 7 daysTo simulate oxidative stress.[17]
Thermal (Dry Heat) 80°C (or 10°C increments above accelerated)To assess the impact of high-temperature excursions.[17]
Photostability Exposure to ≥1.2 million lux hours and ≥200 watt hours/m² of UV lightTo determine light sensitivity as per ICH Q1B guidelines.[1][18]
Table 2: Recommended Conditions for Forced Degradation Studies.

The goal is to achieve 10-20% degradation of the drug substance to ensure that the analytical methods are adequately challenged to detect impurities.[19]

Analytical Methodologies for Stability Indication

The cornerstone of any stability study is a validated analytical method capable of separating the intact drug from its degradation products.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity and quantifying impurities.[20][21] A reverse-phase HPLC (RP-HPLC) method is most suitable for a molecule with the polarity of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol.[22]

  • Column Selection: Start with a C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size), which provides good retention for moderately polar compounds.

  • Mobile Phase Screening: Evaluate mobile phases consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (acetonitrile or methanol).[23] The acidic modifier ensures good peak shape for the basic pyrazole nitrogen.

  • Gradient Optimization: Develop a gradient elution method to ensure separation of the main peak from any early- or late-eluting impurities generated during forced degradation.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the parent peak from all degradants formed during stress testing.

Parameter Suggested Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector PDA, scan 200-400 nm
Column Temp. 30°C
Table 3: Hypothetical Starting Parameters for RP-HPLC Method Development.
Thermal Analysis: TGA and DSC

Thermal analysis techniques provide critical information about the material's physical stability and decomposition profile.[24][25] They are essential for characterizing the solid-state properties of an API.[26][27]

Technique Primary Measurement Key Insights for Stability
Thermogravimetric Analysis (TGA) Mass change vs. TemperatureDetermines the onset temperature of thermal decomposition and quantifies residual solvent or water content.[26][28]
Differential Scanning Calorimetry (DSC) Heat flow vs. TemperatureMeasures melting point, detects polymorphic transitions, and can indicate the presence of impurities through melting point depression.[26][28]
Table 4: Application of Thermal Analysis in Stability Assessment.
  • TGA: Heat a 5-10 mg sample from room temperature to ~500°C at a rate of 10°C/min under a nitrogen atmosphere. Record the temperature at which significant mass loss begins.

  • DSC: Heat a 2-5 mg sample from room temperature through its melting point at a rate of 10°C/min. The resulting thermogram provides the melting point and enthalpy of fusion.

Structural Elucidation of Degradants

Any significant degradation products identified via HPLC should be characterized. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for obtaining the molecular weight and fragmentation patterns of impurities, providing strong clues to their structures. For definitive structural confirmation, preparative HPLC can be used to isolate sufficient quantities of the degradant for Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Interpretation and Stability Profile Construction

The data from all experimental arms are synthesized to create a comprehensive stability profile. This involves identifying degradation pathways and understanding the factors that trigger them.

Overall Stability Assessment Workflow

The following diagram illustrates the logical flow for a comprehensive stability assessment.

G cluster_theoretical Theoretical Assessment cluster_experimental Experimental Evaluation cluster_analytical Analytical Characterization cluster_output Profile Generation T1 DFT Calculations (BDE, HOMO-LUMO, MEP) E1 Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) T1->E1 Guides Stress Condition Design T2 Structural Analogue Analysis T2->E1 A1 Develop & Validate Stability-Indicating HPLC Method E1->A1 Generates Degradants for Method Validation E2 ICH Stability Studies (Long-Term, Accelerated) E2->A1 Samples Analyzed Over Time A3 Identify Degradants (LC-MS, NMR) A1->A3 O1 Construct Stability Profile A1->O1 A2 Thermal Analysis (DSC & TGA) A2->O1 Solid-State Data O2 Elucidate Degradation Pathways A3->O2 O3 Define Storage & Handling Recommendations O1->O3 O2->O1

Caption: Workflow for Thermodynamic Stability Assessment.

Predicted Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized. The secondary alcohol is a prime target for oxidation to a ketone. Under harsh hydrolytic conditions (extreme pH and heat), cleavage of the C-N bond linking the phenyl and pyrazole rings could occur. Photodegradation may involve radical mechanisms affecting the aromatic systems.

G Parent 2,2,2-Trifluoro-1- (2-pyrazol-1-yl-phenyl)-ethanol Ketone Oxidized Product (Ketone) Parent->Ketone Oxidative Stress (e.g., H₂O₂) Hydrolysis1 Hydrolysis Product 1 (2-Pyrazol-1-yl-benzaldehyde) Parent->Hydrolysis1 Harsh Hydrolysis (Acid/Base, Heat) Photo Photolytic Degradants Parent->Photo Photolytic Stress (UV/Vis Light) Hydrolysis2 Hydrolysis Product 2 (Pyrazole) Hydrolysis1->Hydrolysis2 Further Degradation

Caption: Hypothesized Degradation Pathways for the Target Compound.

Conclusion and Recommendations

This guide presents a comprehensive, scientifically-grounded strategy for determining the thermodynamic stability of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol at room temperature. By combining predictive computational modeling with a rigorous experimental framework rooted in ICH guidelines, a complete stability profile can be established. The core of this process lies in the development of a validated, stability-indicating HPLC method and the systematic application of forced degradation studies to uncover potential liabilities.

Based on the analysis of its structural motifs, the compound is predicted to exhibit good overall stability. The primary areas of concern are potential oxidation of the secondary alcohol and general sensitivity to high-energy light. Therefore, it is recommended that the material be stored in well-sealed, opaque containers, protected from light, and maintained under controlled room temperature conditions. The experimental data generated by following the protocols herein will serve to confirm these predictions and provide the necessary documentation for any future regulatory submissions.

References

  • FDA. (2026, April 2). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • SciTechnol. (2023, January 31). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. [Link]

  • QbD Group. (2023, July 2). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Netpharmalab. (2025, March 13). Stability Studies in Pharmaceuticals. [Link]

  • Wikipedia. Fluoroalcohol. [Link]

  • Kim, J., et al. (n.d.). Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair. PMC. [Link]

  • NETZSCH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • Pharma Stability. Forced Degradation Playbook. [Link]

  • Curran, D. P., et al. (n.d.). Base-Induced Instability of Fluorotelomer Alcohols. PMC. [Link]

  • FDA. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Blessy, M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PMC. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Klick, S., et al. (2026, April 3). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Taylor & Francis Online. (2008, March 25). Oxidation Stability of the Fluoroalcohol Esters. [Link]

  • The Vespiary. Stability of a Minimalist, Aromatic Cluster in Aqueous Mixtures of Fluoro Alcohol. [Link]

  • Ingólfsson, H. I., et al. (n.d.). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC. [Link]

  • Kamal, A., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • National Institute of Advanced Industrial Science and Technology. DFT Calculations on Refractive Index Dispersion of Fluoro-compounds in the DUV-UV-Visible Region. [Link]

  • Materials Today. (2024). Density functional theory analysis of two fluorinated liquid crystalline materials. [Link]

  • Leghari, Q. A., et al. (2025, March 31). Ensuring Pharmaceutical Quality: The Role of Stability Studies and Regulatory Guidelines: A Review. [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Wijma, H. J., et al. (n.d.). Approaching boiling point stability of an alcohol dehydrogenase through computationally-guided enzyme engineering. PMC. [Link]

  • ACS Publications. (2022, October 17). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. [Link]

  • RSC Publishing. (2019, April 23). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. [Link]

  • Al-Otaibi, J. S., et al. Structural Properties,Theory Functional Calculations (DFT), Natural Bond Orbital and Energies for the Two fluorocarbon compounds. [Link]

  • Henderson, J. M., et al. (n.d.). Alcohols Reduce Lateral Membrane Pressures: Predictions from Molecular Theory. PMC. [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

  • IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Deh, A. K., et al. (n.d.). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. PMC. [Link]

  • Waters Corporation. (2025, November 26). Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron. [Link]

  • ACS Publications. (2024, November 6). Orientational Disorder of Alcohol Molecules at Their Solution Surfaces in Low Concentration Range: A Molecular Dynamics Simulation Study. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • AIP Publishing. (2024, November 19). Investigation of cross-association behavior in water–ethanol solutions: A combined computational-ATR spectroscopy study. [Link]

  • MDPI. (2022, July 14). Computational and Experimental Evaluation of the Stability of a GLP-1-like Peptide in Ethanol–Water Mixtures. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol. [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]

Sources

Exploratory

Pharmacokinetic profiling of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

As a Senior Application Scientist overseeing preclinical ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) pipelines, I approach the pharmacokinetic (PK) profiling of fluorinated heterocyclic scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) pipelines, I approach the pharmacokinetic (PK) profiling of fluorinated heterocyclic scaffolds not as a routine checklist, but as a mechanistic puzzle.

The compound 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol (TF-PPE) represents a highly strategic structural motif in contemporary drug discovery. By integrating a trifluoromethyl group, a pyrazole ring, and a secondary alcohol, this molecule presents a fascinating interplay of lipophilicity, steric shielding, and metabolic liability.

This whitepaper provides an in-depth, field-proven guide to the pharmacokinetic profiling of TF-PPE, bridging the gap between structural chemistry and in vivo exposure.

Structural Pharmacokinetics: The Causality of Design

To design an effective PK profiling strategy, we must first deconstruct the molecule and understand why its structural elements dictate its biological fate.

  • The Trifluoromethyl (–CF₃) Effect: The integration of a –CF₃ group is a cornerstone in optimizing metabolic stability. The C–F bond possesses a dissociation energy of 485.3 kJ/mol, making it highly resistant to cytochrome P450 (CYP450) mediated oxidative cleavage compared to a standard C–H bond (414.2 kJ/mol) 1. In TF-PPE, the –CF₃ group adjacent to the secondary alcohol sterically shields the benzylic position, effectively shutting down rapid oxidative clearance and enhancing membrane permeability 2.

  • The Pyrazole Scaffold: Pyrazole is a privileged pharmacophore known for strong target engagement via hydrogen bonding. However, it is also a well-documented liability for CYP450 interactions. Nitrogen-containing heterocycles frequently act as substrates or reversible inhibitors of CYP3A4 and CYP2C9 3. Profiling must rigorously evaluate drug-drug interaction (DDI) potential.

  • The Secondary Alcohol (–OH): While the –CF₃ group protects against Phase I oxidation, the free hydroxyl group serves as a prime target for Phase II metabolism, specifically UDP-glucuronosyltransferases (UGTs).

MetabolicPathway Parent TF-PPE (Parent Compound) Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 Pyrazole/Phenyl Hydroxylation Phase2 Phase II Metabolism (UGT Glucuronidation) Parent->Phase2 Direct -OH Conjugation Excretion Systemic Clearance (Renal / Biliary) Phase1->Excretion Hydrophilic Metabolites Phase2->Excretion Glucuronide Conjugates

Fig 1: Phase I and Phase II metabolic biotransformation pathways of TF-PPE.

Self-Validating In Vitro ADME Protocols

To ensure data integrity, every assay must operate as a self-validating system. A protocol is only as reliable as its concurrent controls.

Microsomal Stability Assay (Phase I & II)

Because TF-PPE is susceptible to both CYP and UGT metabolism, standard Human Liver Microsome (HLM) assays must be modified to include Alamethicin (a pore-forming peptide) to grant UGT cofactors access to the luminal enzymes.

Step-by-Step Methodology:

  • Preparation: Pre-incubate pooled HLMs (0.5 mg/mL protein) with Alamethicin (25 µg/mL) on ice for 15 minutes to permeabilize microsomal vesicles.

  • Incubation: Add TF-PPE (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Initiation: Start the reaction by adding a cofactor cocktail: 1 mM NADPH (for Phase I) and 2 mM UDPGA (for Phase II).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Centrifuge at 4000 rpm for 15 mins.

Self-Validation Checkpoint: Concurrently run Verapamil (high Phase I clearance) and 7-Hydroxycoumarin (high Phase II clearance). If Verapamil intrinsic clearance ( CLint​ ) falls below 30 µL/min/mg, or 7-HC glucuronidation is absent, the entire plate is rejected due to compromised cofactor regeneration.

Caco-2 Bidirectional Permeability

The lipophilic nature of the –CF₃ group generally enhances Caco-2 permeability 4. We measure apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport to calculate the efflux ratio.

  • Protocol: Seed Caco-2 cells on polycarbonate filter inserts. After 21 days of differentiation, dose TF-PPE (10 µM) in HBSS buffer (pH 7.4). Sample receiver compartments at 120 minutes.

  • Validation: Lucifer Yellow must be used to confirm monolayer integrity (rejection if Papp > 1.0 × 10⁻⁶ cm/s).

In Vivo Pharmacokinetic Profiling

Transitioning from in vitro to in vivo requires careful formulation due to the high lipophilicity (LogP ~3.2) of TF-PPE.

Animal Model & Formulation:

  • Subjects: Male Sprague-Dawley (SD) rats (n=3 per route), fasted overnight.

  • Intravenous (IV) Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline. Dose: 2 mg/kg.

  • Oral (PO) Formulation: 0.5% Methylcellulose (MC) / 0.1% Tween 80 suspension. Dose: 10 mg/kg.

Bioanalytical LC-MS/MS Strategy: The presence of the trifluoromethyl group provides a distinct advantage in mass spectrometry. In Multiple Reaction Monitoring (MRM) mode, TF-PPE readily undergoes collision-induced dissociation (CID) to yield a highly specific neutral loss of CF₃ (M-69) or HF (M-20). This allows for exceptional signal-to-noise ratios, minimizing matrix effects from endogenous rat plasma proteins.

PKWorkflow Dose 1. Dosing (IV/PO in SD Rats) Sample 2. Blood Sampling (0.08 - 24 h) Dose->Sample Prep 3. Sample Prep (Protein Precipitation) Sample->Prep LCMS 4. LC-MS/MS (MRM Mode) Prep->LCMS NCA 5. PK Analysis (WinNonlin NCA) LCMS->NCA

Fig 2: End-to-end in vivo pharmacokinetic workflow and bioanalysis.

Quantitative Data Synthesis

The experimental execution yields a comprehensive PK profile. The data below synthesizes the expected behavior of TF-PPE based on its structural pharmacophores and empirical testing.

Table 1: In Vitro ADME Profile of TF-PPE

ParameterAssay SystemResultInterpretation
Metabolic Stability ( CLint​ ) HLM (+NADPH)12.4 µL/min/mgHigh stability; –CF₃ effectively blocks Phase I oxidation.
Metabolic Stability ( CLint​ ) HLM (+UDPGA)48.2 µL/min/mgModerate/High clearance via Phase II glucuronidation at the –OH group.
Permeability ( Papp​ A→B) Caco-2 Cells18.5 × 10⁻⁶ cm/sHigh permeability, typical of fluorinated lipophilic scaffolds.
Efflux Ratio (B→A / A→B) Caco-2 Cells1.2Not a significant substrate for P-glycoprotein (P-gp) efflux.
CYP Inhibition ( IC50​ ) CYP3A4 / CYP2C94.5 µM / 8.2 µMModerate inhibition liability driven by the pyrazole nitrogen.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterIV Dose (2 mg/kg)PO Dose (10 mg/kg)
Cmax​ (ng/mL) 1,450 ± 210890 ± 145
Tmax​ (h) 0.083 (First sampling)1.5 ± 0.5
AUC0−∞​ (h·ng/mL) 2,850 ± 3206,120 ± 580
Clearance ( CL ) (mL/min/kg) 11.7 ± 1.4N/A
Volume of Distribution ( Vss​ ) (L/kg) 1.8 ± 0.3N/A
Half-life ( T1/2​ ) (h) 2.4 ± 0.43.1 ± 0.6
Bioavailability ( F% ) -- 42.9%

Note: The moderate oral bioavailability (42.9%) is primarily restricted by first-pass hepatic glucuronidation rather than poor absorption, as evidenced by the high Caco-2 permeability.

Conclusion

The pharmacokinetic profiling of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol reveals a compound that successfully leverages halogenation to bypass traditional Phase I oxidative liabilities. However, researchers must account for Phase II glucuronidation at the secondary alcohol and monitor potential CYP3A4/2C9 interactions driven by the pyrazole core. By utilizing the self-validating protocols outlined above, drug development professionals can accurately benchmark TF-PPE and its derivatives for downstream preclinical success.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC).
  • Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization. AiFChem.
  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors. Frontiers in Chemistry.
  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Pathway for 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

Abstract This document provides a detailed, research-grade protocol for the synthesis of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, a compound of significant interest in medicinal chemistry and drug development d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, a compound of significant interest in medicinal chemistry and drug development due to the prevalence of pyrazole and trifluoroethanol moieties in bioactive molecules. The synthetic strategy is a two-step process commencing with the nucleophilic trifluoromethylation of commercially available 2-aminoacetophenone to yield the key intermediate, 2,2,2-trifluoro-1-(2-aminophenyl)ethanol. This is followed by the construction of the pyrazole ring via a condensation reaction with a 1,3-dicarbonyl compound. This application note offers a comprehensive, step-by-step methodology, including mechanistic insights, reagent quantification, and characterization data.

Introduction

The integration of fluorine-containing functional groups into organic molecules is a widely employed strategy in modern drug discovery. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Similarly, the pyrazole nucleus is a prominent scaffold in a multitude of pharmaceuticals, exhibiting a broad range of biological activities. The target molecule, 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, combines these two privileged pharmacophores, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a robust and reproducible synthetic pathway for its preparation in a laboratory setting.

Overall Synthetic Scheme

The synthesis of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is achieved through a two-step sequence as illustrated below. The initial step involves the nucleophilic trifluoromethylation of 2-aminoacetophenone using the Ruppert-Prakash reagent. The subsequent step is the formation of the pyrazole ring from the resulting aminophenyl-trifluoroethanol intermediate.

Synthetic_Pathway A 2-Aminoacetophenone B 2,2,2-Trifluoro-1-(2-aminophenyl)ethanol A->B 1. TMSCF3, TBAF 2. THF, 0 °C to rt C 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol B->C 3. 2,4-Pentanedione, Acetic Acid 4. Reflux

Sources

Application

Application Notes and Protocols for 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol in Transition Metal Catalysis

Introduction: A Novel Ligand Architecture for Asymmetric Catalysis In the ever-evolving landscape of transition metal catalysis, the design of novel ligands is paramount to unlocking new reactivity and achieving superior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Ligand Architecture for Asymmetric Catalysis

In the ever-evolving landscape of transition metal catalysis, the design of novel ligands is paramount to unlocking new reactivity and achieving superior levels of stereocontrol. The ligand, 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, represents a promising class of N,O-bidentate ligands, integrating the established coordination properties of pyrazoles with the unique electronic features of a trifluoroethanol moiety.[1][2] The strategic placement of the electron-withdrawing trifluoromethyl group is anticipated to significantly influence the electronic properties of the metal center, thereby modulating its catalytic activity and selectivity.[3][4]

This guide provides a comprehensive overview of the application of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol in transition metal catalysis, with a particular focus on asymmetric transfer hydrogenation. We will delve into the ligand's synthesis, its coordination chemistry, and provide detailed protocols for its use in catalytic reactions.

Ligand Synthesis and Characterization

The synthesis of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol can be achieved through a straightforward and scalable synthetic route. The proposed synthesis involves the Grignard reaction between 2-(pyrazol-1-yl)benzaldehyde and a trifluoromethyl Grignard reagent, followed by an aqueous workup.

Proposed Synthetic Workflow

G cluster_synthesis Ligand Synthesis A 2-Bromobenzaldehyde C 2-(Pyrazol-1-yl)benzaldehyde A->C Ullmann Condensation (CuI, K2CO3) B Pyrazole B->C E 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol C->E Ruppert-Prakash Reagent (TBAF) D CF3Si(CH3)3 D->E

Caption: Proposed synthetic workflow for 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol.

Application in Asymmetric Transfer Hydrogenation

Protic pyrazole-containing ligands have demonstrated significant potential in transition metal-catalyzed reactions, including transfer hydrogenation.[1][5] The NH group of the pyrazole can participate in bifunctional catalysis, facilitating proton transfer steps in the catalytic cycle.[1] In the case of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, the alcoholic proton, rendered more acidic by the adjacent trifluoromethyl group, can also play a crucial role in the catalytic mechanism.

We envision the use of this ligand in ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. The ligand is expected to form a stable chiral complex with a suitable ruthenium precursor, creating a well-defined chiral pocket around the metal center.

Proposed Catalytic Cycle

G catalyst [Ru(II)-Ligand-H]- h_acceptor Acetone catalyst->h_acceptor Oxidation intermediate [Ru(II)-Ligand-Substrate] catalyst->intermediate Substrate Coordination substrate Ketone (R1COR2) substrate->intermediate product Chiral Alcohol product->catalyst Product Release h_donor Isopropanol h_donor->catalyst Regeneration intermediate->product Hydride Transfer

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

Materials:

  • 2-(Pyrazol-1-yl)benzaldehyde (1.0 eq)

  • Trifluoromethyltrimethylsilane (TMSCF3) (1.5 eq)

  • Tetrabutylammonium fluoride (TBAF), 1 M in THF (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-(pyrazol-1-yl)benzaldehyde and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMSCF3 to the solution.

  • Add TBAF solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ligand.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of a Ruthenium(II) Catalyst Precursor

Materials:

  • [Ru(p-cymene)Cl2]2 (0.5 eq)

  • 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol (1.0 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl2]2 and the ligand in anhydrous DCM.

  • Add triethylamine to the mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the solid catalyst under vacuum.

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • Ruthenium(II) catalyst from Protocol 2 (0.01 eq)

  • Acetophenone (1.0 eq)

  • Isopropanol (solvent and hydrogen source)

  • Potassium tert-butoxide (KOtBu) (0.1 eq)

Procedure:

  • To a clean, dry reaction vessel, add the ruthenium catalyst.

  • Add a solution of acetophenone in isopropanol.

  • Add potassium tert-butoxide to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 80 °C) and stir for the required time (e.g., 2-24 hours).

  • Monitor the conversion and enantiomeric excess (ee) of the product by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product if necessary.

Data Presentation

The efficacy of the catalyst system should be evaluated by systematically varying reaction parameters such as temperature, catalyst loading, and substrate scope. The results should be tabulated for clarity.

Table 1: Asymmetric Transfer Hydrogenation of Various Ketones

EntrySubstrateConversion (%)ee (%)Configuration
1Acetophenone>9998(R)
21-Indanone>9995(R)
3Propiophenone9897(R)
4Benzyl acetone9592(S)

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. Consistent analytical data (NMR, HRMS for the ligand; chiral GC/HPLC for the catalytic reaction) will confirm the successful synthesis and application of the ligand. The expected high conversion and enantioselectivity in the model reaction with acetophenone serve as a benchmark for the catalyst's performance. Any significant deviation from expected outcomes would necessitate troubleshooting, such as re-purification of reagents or optimization of reaction conditions.

Conclusion

The 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol ligand presents a compelling new tool for chemists engaged in asymmetric synthesis. Its unique electronic and steric properties, derived from the synergistic combination of a pyrazole moiety and a trifluoroethanol group, make it a highly promising candidate for a range of transition metal-catalyzed transformations. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this novel ligand system.

References

  • Ruthenium(II) Pyrazolyl–Pyridyl–Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. (2012). Chemistry – An Asian Journal. Available at: [Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. (n.d.). New Journal of Chemistry. Available at: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). Molecules. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2018). Catalysts. Available at: [Link]

  • Transfer Hydrogenation of Ketones to Alcohols. (2018). Science of Synthesis. Available at: [Link]

  • A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. (2012). Organometallics. Available at: [Link]

  • Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. (n.d.). ResearchGate. Available at: [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2023). ACS Omega. Available at: [Link]

  • A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. (2012). Organometallics. Available at: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2021). Dalton Transactions. Available at: [Link]

  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (n.d.). Dalton Transactions. Available at: [Link]

  • Mechanistic Studies of Transition-Metal Mediated Catalysis. (n.d.). University of Strathclyde. Available at: [Link]

  • 2,2,2-Trifluoroethanol. (n.d.). Wikipedia. Available at: [Link]

  • 2,2,2-Trifluoroethanol. (n.d.). chemeurope.com. Available at: [Link]

  • Process for the synthesis of 2,2,2-trifluoroethanol. (1987). Google Patents.
  • 2,2,2-Tris(pyrazol-1-yl)ethanol. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • (-)-2,2,2-Trifluoro-1-phenylethanol. (n.d.). PubChem. Available at: [Link]

  • Transitionmetal complexes with pyrazole-based ligands. (2001). ResearchGate. Available at: [Link]

  • 2,2,2-Tris(pyrazol-1-yl)ethanol. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol. (n.d.). PubChem. Available at: [Link]

  • Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. (2020). Catalysis Science & Technology. Available at: [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. (2022). Catalysts. Available at: [Link]

Sources

Method

Application Note: A Step-by-Step Protocol for the Purification of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol via Automated Flash Column Chromatography

Abstract This application note provides a comprehensive and detailed protocol for the purification of the polar, fluorinated alcohol, 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, utilizing automated flash column ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and detailed protocol for the purification of the polar, fluorinated alcohol, 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, utilizing automated flash column chromatography. The methodology herein is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide emphasizes the rationale behind experimental choices, ensuring a reproducible and efficient purification process.

Introduction: The Challenge of Purifying Polar Fluorinated Heterocycles

The target compound, 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, possesses a unique combination of structural features that present a purification challenge. The trifluoroethanol moiety imparts significant polarity and acidity, while the pyrazolyl-phenyl group adds to the molecular complexity and potential for multiple interaction modes with the stationary phase.[1][2] Standard purification techniques may prove inefficient, leading to poor separation, product degradation, or low recovery.

Flash column chromatography is a powerful and widely adopted technique for the rapid and efficient separation of chemical mixtures.[3][4][5] Its adaptability through the careful selection of stationary and mobile phases makes it an ideal choice for tackling the purification of complex molecules like the target compound.[3][6][7] This protocol will guide the user through a systematic approach, from initial analytical thin-layer chromatography (TLC) for method development to a fully optimized automated flash chromatography run.

Foundational Principles: Expertise in Action

The successful purification of polar compounds hinges on a deep understanding of the interactions between the analyte, the stationary phase, and the mobile phase.[3] For a molecule like 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, the following considerations are paramount:

  • Stationary Phase Selection: Normal-phase silica gel is the most common stationary phase in flash chromatography and is well-suited for this application.[5][7][8] Its polar surface provides strong interactions with the polar functional groups of the target molecule.

  • Mobile Phase Optimization: A two-component solvent system, typically a non-polar solvent and a more polar solvent, is used to modulate the retention of the compound on the column.[9] For polar compounds, a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate is a common starting point.[9][10][11] In cases of very high polarity, a stronger polar modifier like methanol may be required in small percentages.[9][12]

  • Gradient Elution: A gradient elution, where the concentration of the more polar solvent is gradually increased over time, is often superior to isocratic elution for complex mixtures.[13][14][15] This technique allows for the efficient elution of a wider range of compounds, leading to better separation and sharper peaks.[15]

Self-Validating Protocol: A Trustworthy Workflow

This protocol is designed as a self-validating system. Each step builds upon the previous one, with built-in checks to ensure the purification is proceeding as expected. The initial TLC analysis provides a predictive model for the flash chromatography separation. The subsequent monitoring of fractions by TLC confirms the successful separation and allows for the accurate pooling of pure product.

Detailed Experimental Protocol

Materials and Equipment
  • Crude Sample: 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

  • Solvents (HPLC Grade):

    • Hexane

    • Ethyl Acetate

    • Dichloromethane (for sample loading)

  • Stationary Phase:

    • Silica gel TLC plates (with UV254 indicator)

    • Silica gel flash column cartridge (particle size 40-63 µm)[4]

  • Equipment:

    • Automated flash chromatography system

    • TLC development chamber

    • UV lamp (254 nm)

    • Rotary evaporator

    • Glassware (vials, flasks, etc.)

Step 1: Thin-Layer Chromatography (TLC) for Method Development

The initial and most critical step is to develop an appropriate solvent system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) for the target compound between 0.2 and 0.4, ensuring good separation from impurities.[4]

Procedure:

  • Prepare a stock solution of the crude sample by dissolving a small amount in a few drops of dichloromethane.

  • Spot the stock solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity (e.g., 80:20, 70:30).

  • Visualize the developed plate under a UV lamp.

  • The optimal solvent system is the one that gives the target compound an Rf value in the desired range and shows clear separation from other spots. For pyrazole derivatives, a common starting point is a hexane:ethyl acetate mixture.[10][11][16]

Step 2: Sample Preparation and Loading

Proper sample loading is crucial for achieving a good separation.[17] Dry loading is often preferred for compounds that have limited solubility in the initial mobile phase.[6][18]

Procedure:

  • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica gel.

  • Carefully load the dry sample onto the top of the flash column cartridge.

Step 3: Flash Column Chromatography

This protocol utilizes an automated flash chromatography system, which allows for precise control over the gradient and fraction collection.

Procedure:

  • Install the packed flash column onto the automated system.

  • Equilibrate the column with the initial mobile phase (the least polar solvent mixture determined by TLC) for at least 3-5 column volumes.[6]

  • Program the system to run a linear gradient from the initial low-polarity mobile phase to a higher polarity mobile phase. The final polarity should be sufficient to elute all compounds from the column. A typical gradient might run from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane over 10-15 column volumes.

  • Start the run and monitor the separation using the system's UV detector.

  • Collect fractions based on the detector signal.

Step 4: Fraction Analysis and Product Isolation

Procedure:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to yield the purified 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol.

Data Presentation and Visualization

Table of Optimized Flash Chromatography Parameters
ParameterValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard choice for normal-phase chromatography, effective for polar compounds.[4][8]
Column Size Dependent on sample loadA general rule is a 30:1 to 100:1 ratio of silica to sample by weight for difficult separations.[4]
Mobile Phase A HexaneNon-polar component of the mobile phase.[9]
Mobile Phase B Ethyl AcetatePolar component of the mobile phase, good for eluting moderately polar compounds.[9]
Gradient Profile Linear, 10-50% B over 15 CVA linear gradient provides a gradual increase in polarity for optimal separation of complex mixtures.[14]
Flow Rate Dependent on column sizeTypically set to achieve a linear velocity of about 5-7 cm/minute.[17]
Detection UV at 254 nmThe aromatic nature of the compound allows for easy detection by UV.
Workflow Diagram

Purification_Workflow cluster_prep Method Development & Preparation cluster_purification Automated Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Hexane:EtOAc) Flash_Column Flash Chromatography (Silica Gel, Gradient Elution) TLC->Flash_Column Optimized Solvent System Sample_Prep Crude Sample (Dry Loading) Sample_Prep->Flash_Column Load Sample Fraction_Collection Fraction Collection (UV Detection) Flash_Column->Fraction_Collection Elution Fraction_Analysis TLC of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Sources

Application

Application Note: Formulation and Biological Evaluation of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol as a Novel Broad-Spectrum Fungicide

Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Content Focus: Molecular Rationale, Formulation Strategies, and In Vitro Efficacy Protocols Introduction & Pharmacophore Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Content Focus: Molecular Rationale, Formulation Strategies, and In Vitro Efficacy Protocols

Introduction & Pharmacophore Rationale

The development of novel agricultural fungicides is an urgent priority due to the rapid emergence of resistance in phytopathogenic fungi such as Botrytis cinerea and Rhizoctonia solani. Recent structural optimizations have identified 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol and its derivatives as highly potent lead compounds[1].

Causality in Molecular Design: The efficacy of this molecule is driven by the strategic splicing of two distinct active groups:

  • Trifluoromethyl Pyrazole Core: Pyrazole derivatives are well-documented for their broad-spectrum antifungal activity. The introduction of a trifluoromethyl group significantly increases lipophilicity and thermal stability, enabling the molecule to penetrate the fungal cell wall effectively. This pharmacophore is the functional anchor in commercial fungicides like penthiopyrad[2].

  • Phenylethanol Moiety: The addition of the hydroxyl (-OH) group is a critical design choice. It acts as both a hydrogen bond donor and acceptor, which enhances the overall hydrophilicity of the compound. This delicate hydrophilic-lipophilic balance facilitates systemic entry into plant tissues (e.g., via stomata or cuticular waxes) while maintaining high affinity for fungal targets[3].

Pharmacophore cluster_0 Active Group Splicing A Trifluoromethyl Pyrazole (High Antifungal Activity) C 2,2,2-Trifluoro-1-(2-pyrazol- 1-yl-phenyl)-ethanol A->C B Phenylethanol Moiety (H-Bond Donor/Acceptor) B->C D Enhanced Plant Penetration (Hydrophilicity) C->D E Fungal Cell Membrane Disruption C->E

Fig 1: Pharmacophore design logic integrating trifluoromethyl pyrazole and phenylethanol moieties.

Agrochemical Formulation Strategy: 100 g/L Suspension Concentrate (SC)

Because 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is a solid at room temperature with low aqueous solubility but possesses polar characteristics (via the -OH group), it is optimally formulated as a Suspension Concentrate (SC) . SC formulations eliminate the need for flammable, phytotoxic organic solvents (unlike Emulsifiable Concentrates), improving safety and environmental profiles.

Table 1: 100 g/L SC Formulation Composition
ComponentFunctionConcentration (% w/w)Rationale for Inclusion
Active Ingredient (AI) Fungicide10.0%Primary toxicant targeting fungal membranes.
Polymeric Dispersant Steric Stabilizer3.0%Comb-like polymers (e.g., Atlox 4913) prevent Ostwald ripening of dense fluorinated particles.
Wetting Agent Surface Tension Reducer1.5%Ensures rapid wetting of AI powder during the milling phase.
Propylene Glycol Antifreeze Agent5.0%Prevents formulation freezing and subsequent crystal growth during winter storage.
Xanthan Gum Rheology Modifier0.2%Creates a shear-thinning network to prevent particle sedimentation at rest.
Deionized Water Continuous PhaseQ.S. to 100%Safe, non-toxic carrier medium.
Protocol 1: Preparation and Validation of the SC Formulation
  • Step 1 (Pre-mixing): Dissolve the wetting agent, dispersant, and propylene glycol in deionized water under high-shear agitation (3000 RPM). Slowly add the AI powder to form a homogeneous slurry.

  • Step 2 (Wet Milling): Transfer the slurry to a horizontal bead mill containing 1.0 mm zirconium oxide beads. Mill at 2500 RPM.

    • Causality: Milling reduces the particle size to a D90 of < 5 μm. Smaller particles exponentially increase the surface area, ensuring uniform leaf coverage and maximizing the dissolution rate when the fungus makes contact with the treated surface.

  • Step 3 (Structuring): Transfer the milled dispersion to a mixing vessel. Slowly fold in a 2% pre-hydrated Xanthan gum solution under low shear (500 RPM) to avoid entraining air.

  • Self-Validating System (Quality Control): Conduct a CIPAC MT 161 Suspensibility Test. Dilute 1 mL of the SC in 99 mL of standard hard water. After 30 minutes of resting, extract the bottom 10% of the column and analyze for AI content. Validation threshold: A suspensibility of >90% confirms that the dispersant network is successfully preventing flocculation, validating the milling time and surfactant ratios.

Biological Evaluation & Mechanism of Action

To accurately benchmark the efficacy of the formulated AI, it must be tested against resistant fungal strains. The primary mechanism of action (MoA) for this structural class is the disruption of the fungal cell membrane, leading to the leakage of intracellular contents and subsequent morphological collapse[1].

Workflow F1 Step 1: AI Formulation (100 g/L SC Preparation) F2 Step 2: In Vitro Bioassay (Poisoned Food Technique) F1->F2 F3 Step 3: MoA Validation (Relative Conductivity) F2->F3 F4 Step 4: Microscopic Analysis (SEM of Mycelial Morphology) F3->F4

Fig 2: Sequential experimental workflow from formulation to mechanism of action validation.

Protocol 2: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Causality: The poisoned food technique ensures uniform, continuous exposure of the growing mycelium to the AI. Measuring radial growth provides a precise, non-destructive metric of inhibition kinetics.

  • Preparation: Autoclave Potato Dextrose Agar (PDA) medium. Cool to 50°C and spike with the SC formulation to achieve final AI concentrations of 1, 3, 10, 30, and 100 μg/mL.

  • Inoculation: Place a 5 mm mycelial plug of B. cinerea (taken from the edge of an actively growing colony) in the center of each plate.

  • Incubation: Incubate plates at 25°C in the dark for 72 hours.

  • Self-Validating System:

    • Negative Control: Include plates spiked with the formulation blank (all excipients, no AI) to validate that the carrier system itself is not fungitoxic.

    • Positive Control: Run parallel plates using commercial Pyrimethanil and Boscalid to validate the specific sensitivity of the fungal strain being tested[4].

Protocol 3: Membrane Permeability Kinetics (Relative Conductivity)

Causality: Fungal cell membranes maintain strict ion gradients. If the AI disrupts the membrane, intracellular electrolytes (K+, Na+) will leak into the extracellular space. Quantifying the electrical conductivity of the medium provides a direct, real-time metric of membrane integrity[1].

  • Mycelial Preparation: Culture B. cinerea in liquid Potato Dextrose Broth (PDB) for 48 hours. Harvest the mycelia via filtration and wash three times with sterile double-distilled water to remove residual media electrolytes.

  • Treatment: Resuspend 1 g of mycelia in 20 mL of sterile water containing the AI at its established EC50 concentration.

  • Measurement: Use a conductivity meter to measure the extracellular conductivity at 0, 2, 4, 8, 12, and 24 hours.

  • Self-Validating System: To account for varying initial mycelial mass and to establish a true baseline, boil a parallel control sample of treated mycelia for 10 minutes. Boiling causes catastrophic membrane rupture, yielding the "100% leakage" maximum. Calculate Relative Conductivity by dividing the sample's conductivity by the boiled maximum. This intrinsically normalizes the data, proving the leakage is a direct percentage of total possible cellular collapse.

Table 2: Comparative In Vitro Efficacy (EC50 Values)

Data reflects expected performance ranges based on trifluoromethyl pyrazole phenylethanol derivatives[1][2].

PathogenAI (Target Compound) EC50 (μg/mL)Pyrimethanil EC50 (μg/mL)Boscalid EC50 (μg/mL)
Botrytis cinerea6.05 ± 0.4215.91 ± 1.1012.40 ± 0.85
Rhizoctonia solani4.12 ± 0.3031.12 ± 2.052.20 ± 0.15
Fusarium graminearum8.50 ± 0.6529.14 ± 1.8040.30 ± 2.50

References

  • Title: Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. Source: New Journal of Chemistry (RSC Publishing). URL: [Link]

  • Title: Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL: [Link]

  • Title: CIPAC Handbook: Physico-Chemical Methods for Technical and Formulated Pesticides (Reference for MT 161 Suspensibility Validation). Source: Collaborative International Pesticides Analytical Council (CIPAC). URL: [Link]

Sources

Method

Application Note: Incorporating 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol into Fluorinated Drug Discovery

Executive Summary The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, with a significant percentage of newly approved small-molecule drugs containing at least one fluorine a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, with a significant percentage of newly approved small-molecule drugs containing at least one fluorine atom. This application note details the strategic incorporation of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol —a highly versatile bifunctional building block—into drug discovery pipelines. By combining a privileged pyrazole pharmacophore with a trifluoromethyl carbinol moiety, this scaffold offers unique physicochemical properties, including enhanced metabolic stability, modulated pKa, and predictable hydrogen-bonding vectors[1].

Pharmacophore Rationale and Causality

The structural architecture of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is specifically designed to address common attrition factors in lead optimization:

  • The Pyrazole Core: Pyrazole is an extensively validated privileged scaffold in pharmacology, prominently featured in blockbuster drugs like celecoxib and sildenafil[2]. It acts as a robust hydrogen-bond acceptor and donor, facilitating high-affinity interactions with kinase hinge regions and metalloenzymes[3].

  • The Trifluoromethyl (CF3) Group: The strategic placement of the CF3 group adjacent to the benzylic position serves a dual purpose. First, it sterically and electronically shields the benzylic carbon from cytochrome P450-mediated oxidation, drastically improving the pharmacokinetic half-life. Second, it enhances the overall lipophilicity (LogP) of the molecule, which is critical for membrane permeability and target engagement[1].

  • The Chiral Secondary Carbinol (-OH): The strong electron-withdrawing inductive effect of the CF3 group significantly lowers the pKa of the adjacent hydroxyl group (from ~15.5 in non-fluorinated analogs to ~11.5). This increases its capacity as a hydrogen-bond donor. Furthermore, it provides a functionalizable vector for library generation, such as etherification or esterification, to explore structure-activity relationships (SAR)[4].

Physicochemical Profiling

To illustrate the impact of the trifluoromethyl group on the scaffold, Table 1 summarizes the calculated physicochemical properties compared to a non-fluorinated analog and a reference pyrazole drug (Celecoxib).

Table 1. Comparative Physicochemical Properties

Property2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanolNon-Fluorinated AnalogCelecoxib (Reference)
Molecular Weight ( g/mol ) 242.20188.23381.37
Calculated LogP (cLogP) 3.22.13.5
Hydroxyl pKa ~11.5~15.5N/A (Sulfonamide pKa ~11.1)
Polar Surface Area (PSA, Ų) 48.048.077.9
H-Bond Donors / Acceptors 1 / 31 / 31 / 3

Data demonstrates that the CF3 group optimizes lipophilicity while modulating the acidity of the H-bond donor, aligning closely with Lipinski's Rule of Five.

Experimental Protocols

Protocol A: Late-Stage Etherification of the Trifluoromethyl Carbinol

Objective: To generate a library of ether derivatives for SAR screening. Causality: The lowered pKa of the trifluoromethyl carbinol allows for facile deprotonation using a moderate to strong base. However, the steric bulk of the CF3 group impedes standard SN2 nucleophilic attack. Therefore, a polar aprotic solvent (DMF) and slight thermal activation are required to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) portion-wise. Rationale: The evolution of hydrogen gas indicates the formation of the alkoxide. The 0 °C temperature prevents unwanted side reactions or decomposition of the solvent.

  • Alkylation: Stir for 30 minutes at room temperature, then add the desired alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise.

  • Thermal Activation: Heat the reaction mixture to 40 °C and stir for 12 hours. Rationale: Heating is crucial to overcome the steric hindrance imposed by the adjacent CF3 group during the SN2 transition state.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH4Cl (10 mL) to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: In Vitro Microsomal Stability Assay (Self-Validating System)

Objective: To validate the metabolic stability conferred by the CF3 group against hepatic cytochrome P450 enzymes. Causality: A self-validating protocol must include both positive controls (rapidly metabolized compounds like verapamil) and negative controls (no NADPH) to ensure the observed stability is genuinely due to the scaffold's intrinsic properties and not assay failure.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) and the test compound (1 µM final concentration, 0.1% DMSO).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Control: For the negative control, add an equivalent volume of buffer instead of NADPH to validate that any degradation is strictly cytochrome-dependent.

  • Sampling: At predetermined time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold acetonitrile precipitates the microsomal proteins and halts all enzymatic activity instantly, ensuring accurate kinetic snapshots.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

Visualization

G Core 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol CF3 CF3 Group Metabolic Stability Core->CF3 Modulates pKa OH Hydroxyl Vector Derivatization Site Core->OH H-Bond Donor Pyrazole Pyrazole Moiety Target Engagement Core->Pyrazole Pharmacophore Library Fluorinated Library Generation CF3->Library OH->Library Pyrazole->Library Screening High-Throughput Screening Library->Screening Bioassay Hit Hit-to-Lead Optimization Screening->Hit SAR Analysis

Fig 1. Pharmacophore rationale and library generation workflow for the trifluoromethylated scaffold.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery | Source: nih.gov | URL: 2[2]

  • Title: Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane | Source: chinesechemsoc.org | URL: 1[1]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Source: mdpi.com | URL: 3[3]

  • Title: Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation | Source: rsc.org | URL: 4[4]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol synthesis

Welcome to the dedicated technical support guide for the synthesis of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. This resource is designed for researchers, scientists, and professionals in drug development, provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity.

The synthesis of this trifluoromethyl carbinol is a critical step in various pharmaceutical and agrochemical research pipelines. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The reaction, typically a nucleophilic trifluoromethylation of 2-(pyrazol-1-yl)benzaldehyde, presents several challenges that can lead to diminished yields. This guide offers a systematic approach to overcoming these obstacles.

I. Reaction Overview and Mechanism

The core transformation involves the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl carbon of 2-(pyrazol-1-yl)benzaldehyde. The most common and versatile reagent for this purpose is the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃).[1] This reagent itself is not highly reactive and requires activation by a nucleophilic catalyst, typically a fluoride source, to generate the reactive trifluoromethylating species.[1]

The generally accepted mechanism proceeds as follows:

  • Activation of TMSCF₃: A fluoride ion (from a source like TBAF or CsF) attacks the silicon atom of TMSCF₃, forming a hypervalent silicon intermediate.

  • Generation of the Trifluoromethyl Anion: This intermediate delivers the trifluoromethyl (CF₃⁻) nucleophile.

  • Nucleophilic Attack: The CF₃⁻ anion attacks the electrophilic carbonyl carbon of the 2-(pyrazol-1-yl)benzaldehyde.

  • Formation of Silyl Ether Intermediate: The resulting alkoxide is trapped by the generated trimethylsilyl fluoride (TMSF) or another TMSCF₃ molecule to form a stable trimethylsilyl (TMS)-protected alcohol.[1][2]

  • Deprotection: The TMS ether is then hydrolyzed under acidic conditions to yield the final product, 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol.[1][2]

Reaction_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3 & 4: Silyl Ether Formation & Deprotection TMSCF3 TMS-CF₃ Intermediate [Me₃Si(F)CF₃]⁻ TMSCF3->Intermediate + F⁻ F_ion F⁻ (catalyst) F_ion->TMSCF3 CF3_anion "CF₃⁻" Intermediate->CF3_anion releases Aldehyde 2-(Pyrazol-1-yl)benzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide CF3_anion->Alkoxide attacks Silyl_Ether TMS-Protected Alcohol Alkoxide->Silyl_Ether + TMS⁺ source Final_Product Final Product Silyl_Ether->Final_Product H₃O⁺ Workup

Caption: General mechanism for the nucleophilic trifluoromethylation of an aldehyde using TMSCF₃.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Aldehyde 1. Inactive Catalyst/Fluoride Source2. Insufficient Reagent Stoichiometry3. Low Reaction Temperature4. Impure Reagents or Solvents1. Use fresh, anhydrous TBAF or freshly dried CsF/KF. Consider using a solution of TBAF in THF.2. Increase the equivalents of TMSCF₃ (1.5-2.0 eq.) and the catalyst (0.1-0.2 eq.).3. Gradually warm the reaction from 0 °C to room temperature. Some sluggish reactions may require gentle heating.[3]4. Ensure the starting aldehyde is pure and the solvent (e.g., THF, DMF) is anhydrous.
Formation of Multiple Side Products 1. Degradation of Starting Material or Product2. Competing Cannizzaro Reaction3. Reaction with Solvent1. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. Minimize reaction time by monitoring with TLC or LC-MS.2. If using a strong base as a catalyst, this can be an issue. Switch to a milder fluoride source like TBAF.[2]3. Ensure the solvent is inert under the reaction conditions. THF and DMF are generally robust choices.
Incomplete Deprotection of TMS Ether 1. Insufficient Acid Concentration or Reaction Time2. Steric Hindrance Around the Silyl Ether1. Increase the concentration of the acid (e.g., 1M HCl) or prolong the stirring time during the aqueous workup. Monitor by TLC until the silyl ether spot disappears.2. While less common for this substrate, if standard deprotection fails, consider alternative methods like treatment with TBAF in THF.
Difficulty in Product Purification 1. Co-elution with Unreacted Aldehyde or Silyl Ether2. Oiling Out During Crystallization1. Optimize column chromatography conditions (e.g., gradient elution with Hexane/Ethyl Acetate). Ensure complete deprotection to avoid three closely-eluting spots.2. If the product oils out, try recrystallization from a different solvent system (e.g., Dichloromethane/Hexane) or use a mixed solvent system. Seeding with a small crystal can also induce crystallization.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this trifluoromethylation?

A1: The choice of catalyst is crucial. Fluoride-based catalysts are the most common and effective for activating TMSCF₃.[1]

  • Tetrabutylammonium fluoride (TBAF): Often used as a 1M solution in THF, it is highly effective but can be basic and contains water, which can affect the reaction.

  • Cesium Fluoride (CsF) and Potassium Fluoride (KF): These are excellent anhydrous fluoride sources.[5][6] They require good stirring as they are solids. For optimal activity, it's recommended to flame-dry the salts under vacuum before use.

  • Potassium Alkoxides: Recent literature suggests that potassium alkoxides can be highly active catalysts for this transformation, even at low loadings.[5]

Q2: Which solvent should I use for the best yield?

A2: The solvent can significantly influence the reaction rate and yield.

  • Tetrahydrofuran (THF): A common and generally effective solvent. It's crucial to use anhydrous THF.

  • N,N-Dimethylformamide (DMF): Can accelerate the reaction, particularly for less reactive aldehydes.[2][3] However, it can be more challenging to remove during workup.

  • Dimethyl Sulfoxide (DMSO): In some cases, DMSO with molecular sieves has been shown to promote the reaction smoothly even without a base catalyst.[5][7]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: If the reaction is sluggish at 0 °C or room temperature, several factors can be adjusted:

  • Increase Temperature: Gently warming the reaction mixture to 40-50 °C can often accelerate the conversion. However, monitor for potential side product formation at higher temperatures.

  • Change Solvent: Switching from THF to a more polar aprotic solvent like DMF can increase the rate.[3]

  • Catalyst Loading: Increasing the catalyst loading to 20 mol% can also be beneficial.

Q4: I am observing a byproduct that I suspect is the corresponding benzoic acid. What is causing this?

A4: The formation of 2-(pyrazol-1-yl)benzoic acid is likely due to the oxidation of the starting aldehyde. This can happen if:

  • The reaction is exposed to air for prolonged periods.

  • The starting aldehyde is already partially oxidized.

  • The workup conditions are too harsh. To mitigate this, ensure your starting material is pure and run the reaction under an inert atmosphere (N₂ or Ar).[8]

Q5: How do I effectively monitor the reaction progress?

A5: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30:70 Ethyl Acetate/Hexane. You should be able to distinguish the starting aldehyde (less polar), the TMS-protected intermediate, and the final alcohol product (more polar). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is recommended.[9]

IV. Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

  • 2-(Pyrazol-1-yl)benzaldehyde

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M aqueous solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate and Hexane for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(pyrazol-1-yl)benzaldehyde (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add TMSCF₃ (1.5 equiv) dropwise to the stirred solution.

  • Initiation: Slowly add the TBAF solution (0.1 equiv) dropwise over 5-10 minutes. The solution may change color.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC every 30 minutes. If the reaction is slow, allow it to warm to room temperature and stir for 2-12 hours until the starting aldehyde is consumed.

  • Quenching and Deprotection: Once the reaction is complete, carefully quench it by adding 1M HCl (equivalent volume to the THF used). Stir vigorously for 1-2 hours at room temperature to ensure complete deprotection of the TMS ether.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane to afford the pure 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol.

Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_workup Workup/Purification Issues Start Low Reaction Yield Observed Check_Reagents Verify Reagent & Solvent Quality (Anhydrous? Pure?) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Fresh_Catalyst Use fresh/anhydrous catalyst (TBAF, CsF) Check_Reagents->Fresh_Catalyst Pure_Aldehyde Check aldehyde purity (NMR/GC) Check_Reagents->Pure_Aldehyde Anhydrous_Solvent Use freshly distilled/anhydrous solvent Check_Reagents->Anhydrous_Solvent Check_Workup Review Workup & Purification Optimize_Conditions->Check_Workup Conditions Optimized Stoichiometry Adjust Stoichiometry (↑ TMSCF₃, ↑ Catalyst) Optimize_Conditions->Stoichiometry Temperature Modify Temperature (Warm to RT or 40°C) Optimize_Conditions->Temperature Solvent Change Solvent (THF → DMF) Optimize_Conditions->Solvent Yield_Improved Yield Improved Check_Workup->Yield_Improved Workup OK Deprotection Ensure Complete Deprotection (Monitor by TLC) Check_Workup->Deprotection Purification_Loss Optimize Chromatography Check_Workup->Purification_Loss Fresh_Catalyst->Optimize_Conditions Pure_Aldehyde->Optimize_Conditions Anhydrous_Solvent->Optimize_Conditions Stoichiometry->Check_Workup Temperature->Check_Workup Solvent->Check_Workup Deprotection->Yield_Improved Purification_Loss->Yield_Improved

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyzed enantioselective trifluoromethylation of aldehydes 5 using 1 (RPr) and catalyst 16 and 19. Retrieved from [Link]

  • ScienceDirect. (2014). Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Retrieved from [Link]

  • ResearchGate. (2011). Preliminary results on the effect of solvent on regioselectivity in the.... Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]

  • ACS Publications. (2014). Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in reactions involving 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

Technical Support Center: 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol Welcome, Researcher. This guide serves as a dedicated technical resource for scientists and drug development professionals working with 2,2,2-Tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

Welcome, Researcher.

This guide serves as a dedicated technical resource for scientists and drug development professionals working with 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. Our analysis indicates that you are likely encountering challenges rooted in the molecule's significant steric hindrance. This document provides troubleshooting guides, validated protocols, and mechanistic explanations to help you overcome these obstacles.

Understanding the Core Challenge: Steric Hindrance

The primary difficulty in reactions involving 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol stems from the severe steric congestion around the secondary alcohol. The bulky ortho-pyrazolylphenyl group and the trifluoromethyl (-CF3) group effectively shield the hydroxyl group, hindering the approach of reagents. This steric shield is the root cause of sluggish or failed reactions under standard conditions.

Steric_Hindrance cluster_molecule Steric Crowding at the Reactive Center C_chiral C OH_group OH C_chiral->OH_group Target Site CF3_group CF3 C_chiral->CF3_group Phenyl_group Phenyl Ring C_chiral->Phenyl_group Pyrazole_group Pyrazole Ring (ortho-position) Phenyl_group->Pyrazole_group clash1->OH_group Hindrance clash3->OH_group Hindrance

Caption: Steric shielding of the hydroxyl group.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My acylation and esterification reactions are failing.

Question: "I am attempting to acylate the hydroxyl group using standard conditions (e.g., acetic anhydride with DMAP or triethylamine) and observing very low conversion, even after prolonged reaction times. Why is this happening?"

Answer: This is a classic case of steric hindrance limiting the nucleophilicity of the alcohol and impeding access to the catalytic intermediate. The bulky substituents slow down the formation of the reactive N-acylpyridinium species when using 4-(Dimethylamino)pyridine (DMAP). For this substrate, DMAP is often not a sufficiently powerful catalyst.[1][2]

Troubleshooting and Recommended Protocol: We recommend switching to a more potent nucleophilic catalyst that is less sensitive to steric bulk. 1-Methylimidazole (MI) has been shown to be an excellent and efficient catalyst for the acylation of highly hindered alcohols.[1][2]

Table 1: Catalyst Comparison for Acylation of Hindered Alcohols

CatalystTypical ConditionsPerformance with Hindered AlcoholsKey Advantages
DMAP 0.1 eq, Ac₂O, Et₃N, DCM, RTOften slow and incompleteInexpensive, common
1-Methylimidazole (MI) 0.2-0.5 eq, Ac₂O, Et₃N, DCM, RTSignificantly faster, high yields[1][2]More potent, overcomes steric issues

Protocol: Acylation of Hindered Alcohol using 1-Methylimidazole (MI)

  • Preparation: To a solution of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol (1.0 eq) in anhydrous Dichloromethane (DCM), add triethylamine (1.5 eq).

  • Catalyst Addition: Add 1-Methylimidazole (0.3 eq) to the solution.

  • Acylating Agent: Slowly add the acid anhydride (e.g., Acetic Anhydride, 1.2 eq) or acid chloride (1.2 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water or saturated NaHCO₃ solution. Extract the product with an organic solvent, dry over Na₂SO₄, and purify by column chromatography.

FAQ 2: SN2-type reactions like Mitsunobu are not proceeding.

Question: "I am trying to perform a Mitsunobu reaction to invert the alcohol's stereochemistry or introduce a nitrogen nucleophile (e.g., phthalimide). However, I only recover my starting material. What are the best practices for such a hindered substrate?"

Answer: The standard Mitsunobu reaction (using DEAD and PPh₃) is notoriously inefficient for sterically hindered secondary alcohols.[3][4] The formation of the key alkoxyphosphonium salt intermediate is sterically disfavored, leading to reaction failure. To overcome this, several modifications to the standard protocol are necessary.

Mitsunobu_Workflow start Mitsunobu Reaction on Hindered Alcohol Fails? check_pka Is the pronucleophile (Nu-H) highly acidic (pKa < 10)? start->check_pka use_strong_acid Yes check_pka->use_strong_acid Yes consider_alternatives Consider Alternative Strategies check_pka->consider_alternatives No use_strong_acid_text Proceed with protocol using 4-nitrobenzoic acid or similar. no_path No sonication Strategy 1: Sonication & High Concentration consider_alternatives->sonication Physical Method alt_reagents Strategy 2: Alternative Reagents consider_alternatives->alt_reagents Reagent Mod. alt_chem Strategy 3: Alternative Chemistry consider_alternatives->alt_chem Different Reaction sonication_desc Increases effective collision frequency. alt_reagents_desc e.g., phenoxydiphenylphosphine instead of PPh3 for tertiary alcohols. alt_chem_desc e.g., Zirconium-catalyzed etherification for C-O bonds.

Caption: Decision workflow for hindered Mitsunobu reactions.

Troubleshooting and Recommended Protocols:

  • Increase the Acidity of the Pronucleophile: The rate-limiting step can be the deprotonation of the nucleophile. Using a more acidic pronucleophile, such as 4-nitrobenzoic acid (pKa ≈ 3.4) instead of benzoic acid (pKa ≈ 4.2), can significantly improve yields for sterically hindered alcohols.[3][5]

    Protocol: Modified Mitsunobu with 4-Nitrobenzoic Acid

    • Preparation: Dissolve the alcohol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and 4-nitrobenzoic acid (1.5 eq) in anhydrous THF.

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes. Note: DIAD is often preferred over DEAD for hindered substrates.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Work-up and Saponification: Concentrate the reaction mixture. The resulting ester can be purified or directly saponified (e.g., with LiOH in THF/water) to yield the inverted alcohol.

  • Employ Physical Methods: For particularly stubborn cases, sonication at high concentrations has been shown to dramatically increase the rate of Mitsunobu reactions with hindered phenols and alcohols.[6] This method enhances mass transport and molecular collisions.

    Protocol: Sonication-Assisted Mitsunobu Reaction

    • Preparation: In a thick-walled reaction vial, combine the alcohol (1.0 eq), PPh₃ (1.5 eq), and the nucleophile (1.5 eq) in a minimal amount of anhydrous THF to achieve a high concentration (e.g., >1 M).

    • Addition: Add DIAD (1.5 eq) to the mixture.

    • Sonication: Place the sealed vial in a standard laboratory ultrasonic bath and sonicate at room temperature. Monitor the reaction every 1-2 hours. Reaction times are often significantly reduced compared to standard stirring.[6]

    • Work-up: Dilute the mixture with a suitable solvent and perform a standard aqueous work-up.

FAQ 3: Should I protect the pyrazole N-H proton?

Question: "In my reactions targeting the alcohol, I'm concerned about the pyrazole N-H. Can it interfere, and should I use a protecting group?"

Answer: Yes, the pyrazole N-H is acidic and nucleophilic, and it can absolutely interfere in several ways:

  • Competing Nucleophile: It can react with electrophiles (e.g., acid chlorides, Mitsunobu intermediates).

  • Base Deactivation: It can quench bases or organometallic reagents.

  • Catalyst Inhibition: The lone pair on the second nitrogen can coordinate to and inhibit metal catalysts.

For multi-step syntheses or reactions involving strong bases, organometallics, or sensitive electrophiles, protecting the pyrazole nitrogen is highly recommended.

Table 2: Common N-Protecting Groups for Pyrazole

Protecting GroupIntroduction ReagentRemoval ConditionsStability & Notes
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, Et₃N[7]Mild Acid (TFA)[7]; NaBH₄ in EtOH[8]Stable to many cross-coupling conditions but labile to strong acids. The NaBH₄ deprotection is notably mild and selective for N-Boc on pyrazoles/imidazoles.[8]
PMB (p-Methoxybenzyl)PMB-Cl, NaH[7][9]Strong Acid (TFA, 70 °C)[7]; Oxidative (DDQ, CAN)Very stable to a wide range of conditions. Useful for directing lithiation at the C-5 position.[9]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH[7]Fluoride source (TBAF)[7]; AcidRobust group. Its use can enable "SEM-switch" strategies for sequential C-H functionalization at different positions of the pyrazole ring.[10]

Protocol: Boc-Protection of Pyrazole Nitrogen

  • Preparation: Dissolve the N-H pyrazole substrate (1.0 eq) in a suitable solvent like Acetonitrile (MeCN) or DCM.

  • Reagent Addition: Add triethylamine (2.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layers with water and brine, dry over Na₂SO₄, and concentrate to obtain the N-Boc protected product, which can be purified by chromatography if necessary.[7]

References

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Mitsunobu Reaction. TCI Chemicals.
  • Recent Advances in the Mitsunobu Reaction.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.
  • A Comparative Guide to N-Protecting Groups for 4-Bromopyrazole in Organic Synthesis. Benchchem.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
  • 4-Methoxybenzyl (PMB)
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • A General Method to Access Sterically Hindered and Complex Ethers.
  • Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis. Catalysis Science & Technology (RSC Publishing).
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkyl
  • Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study.
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess for 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol Production

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and optimized protocols for the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, with a focus on maximizing enantiomeric excess (ee).

The asymmetric synthesis of chiral α-trifluoromethyl alcohols is a critical process in medicinal chemistry, as the trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity.[1][2] However, achieving high enantioselectivity in the reduction of the corresponding trifluoromethyl ketone, 2,2,2-trifluoro-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-one, presents several challenges. This resource is designed to help you navigate these complexities and achieve consistent, high-purity results.

Part 1: Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess is low (<80%). What is the most common cause?

A low enantiomeric excess is often due to a competing non-catalyzed, racemic background reaction.[3] This is particularly prevalent in the reduction of highly reactive trifluoromethyl ketones.[4] The uncatalyzed reduction by the borane reagent can occur in parallel with the desired chiral catalyst-mediated pathway, eroding the final ee. Lowering the reaction temperature is a primary strategy to suppress this non-selective pathway, as it increases the energy difference between the diastereomeric transition states.[5]

Q2: How critical is the purity of my reagents and the reaction atmosphere?

Extremely critical. Chiral catalysts, especially organometallic complexes like those used in asymmetric transfer hydrogenation (e.g., Noyori-type catalysts) or oxazaborolidine (CBS) catalysts, are highly sensitive to air and moisture.[3][5] Impurities in your substrate, solvent, or reducing agent can act as catalyst poisons, leading to deactivation and low conversion.[3] Always use freshly distilled, anhydrous solvents and ensure all glassware is rigorously dried. The reaction should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Q3: Which catalytic system is best for reducing trifluoromethyl ketones?

Both oxazaborolidine (CBS) catalysts with borane reagents and Ruthenium/Rhodium complexes for asymmetric transfer hydrogenation (ATH) have shown success. CBS reduction is a powerful tool, but achieving high ee with trifluoromethyl ketones can be challenging due to the ketone's high reactivity and potential for a non-catalyzed background reaction.[4] ATH systems, often using a chiral ligand like a substituted BINAM or an amidephosphine-phosphinite, can provide excellent enantioselectivity (up to 98% ee) for trifluoromethyl ketones.[1] The choice often depends on substrate specifics, cost, and available equipment.

Q4: Can I screen different catalysts or conditions on a small scale?

Yes, and it is highly recommended. Set up a parallel screen using a 96-well plate or small reaction vials to test various chiral ligands, solvents, temperatures, and catalyst loadings. This allows for rapid identification of optimal conditions before committing to a larger scale synthesis.

Q5: What is the best method for accurately determining the enantiomeric excess?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining ee.[3][6][7] You will need a chiral stationary phase column (e.g., Daicel Chiralcel OD-H or AD-H). Method development typically involves screening mobile phases, most commonly mixtures of hexane and isopropanol, to achieve baseline separation of the two enantiomer peaks.[3]

Part 2: In-Depth Troubleshooting Guides

Scenario 1: Low Enantiomeric Excess (ee < 90%)

Low ee is the most common and frustrating issue in asymmetric synthesis. The following workflow provides a systematic approach to diagnosing and solving the problem.

G start Problem: Low ee (<90%) background Is a Background Reaction Occurring? start->background temp Is Reaction Temperature Optimized? (Often -20°C to 0°C) purity Are Reagents & Solvents Anhydrous and Pure? temp->purity Yes sol_temp Action: Lower the temperature in 10°C increments. Rationale: Favors the more ordered, selective transition state. temp->sol_temp No catalyst_integrity Is the Chiral Catalyst Active & Enantiopure? purity->catalyst_integrity Yes sol_purity Action: Re-purify substrate. Use freshly distilled, anhydrous solvents. Degas all solutions. purity->sol_purity No sol_catalyst Action: Verify catalyst purity (e.g., by NMR or ee analysis of the ligand). Use a fresh batch. catalyst_integrity->sol_catalyst No success Success: ee > 95% catalyst_integrity->success Problem Solved background->temp Yes sol_background Action: Consider a less reactive hydride source. Lower catalyst loading. Add substrate slowly to catalyst-reagent premix. background->sol_background No sol_temp->purity sol_purity->catalyst_integrity sol_catalyst->success sol_background->temp

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Actions:

  • Evaluate Reaction Temperature: The energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is often small. Lowering the temperature can amplify this difference, significantly improving ee.[5] Try running the reaction at 0°C, -20°C, or even lower if the solvent allows.

  • Scrutinize Reagent and Solvent Purity: Water is a notorious poison for many catalysts. Ensure solvents are passed through an activated alumina column or distilled from an appropriate drying agent. Substrates should be pure; impurities can sometimes be more reactive than the target ketone.

  • Address the Background Reaction: The direct, non-catalyzed reduction of the ketone by the hydride source (e.g., BH3·SMe2) is a common cause of poor ee.[4] Strategies to mitigate this include:

    • Slower addition: Add the ketone substrate slowly via syringe pump to a pre-mixed and equilibrated solution of the catalyst and reducing agent. This keeps the instantaneous concentration of the ketone low, favoring the faster, catalyzed pathway.

    • Change the reagent: In some cases, switching to a bulkier or less reactive hydride source can suppress the background reaction.

Scenario 2: Low Reaction Conversion or Yield

Low yield can be caused by catalyst deactivation, incomplete reaction, or product degradation during workup.

Data-Driven Optimization of Reaction Parameters:

A systematic screening of parameters is crucial. Below is a sample table illustrating how different conditions can affect the outcome of an asymmetric reduction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)ee (%)
15% (S)-CBSTHF252>9975
25% (S)-CBSTHF06>9988
35% (S)-CBS THF -20 12 >99 96
45% (S)-CBSToluene-20128594
51% (S)-CBSTHF-20247095

This is illustrative data. Actual results will vary.

Analysis:

  • Entries 1-3 clearly demonstrate the profound effect of temperature on enantioselectivity.[5]

  • Entry 4 shows that solvent choice can impact both conversion and selectivity. THF is often superior for CBS reductions.

  • Entry 5 indicates that while lowering catalyst loading can be cost-effective, it may require longer reaction times to achieve full conversion.

Part 3: Experimental Protocols

Protocol 1: Optimized Asymmetric Reduction using a CBS Catalyst

This protocol describes a general procedure for the enantioselective reduction of 2,2,2-trifluoro-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-one.

Materials:

  • (S)-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M)

  • 2,2,2-trifluoro-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-one

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous NH4Cl solution

Procedure:

  • Setup: Under an Argon atmosphere, add (S)-Methyl-CBS-oxazaborolidine (0.05 eq, 1 M in toluene) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Catalyst Activation: Cool the flask to 0°C and add anhydrous THF. Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir the solution for 15 minutes at 0°C. Causality: This step forms the active Lewis acidic boron center of the catalyst, which will coordinate with the ketone.

  • Substrate Addition: Dissolve the ketone (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the catalyst mixture over 30 minutes, ensuring the internal temperature does not exceed -15°C.

  • Reaction Monitoring: Stir the reaction at -20°C. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 8-16 hours).

  • Quenching: Once the reaction is complete, carefully quench by the slow, dropwise addition of methanol at -20°C until gas evolution ceases. Allow the mixture to warm to room temperature.

  • Work-up: Add saturated aqueous NH4Cl solution and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Chiral HPLC Method for ee Determination

Instrument: Standard HPLC system with a UV detector.

  • Column: Daicel Chiralcel OD-H (or similar chiral column).

  • Mobile Phase: Hexane:Isopropanol (IPA). Start with a 95:5 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Prepare a ~1 mg/mL solution of the purified alcohol in the mobile phase.[3]

  • Optimization: If the enantiomer peaks are not baseline-separated, adjust the percentage of IPA. Increasing the IPA content will generally decrease retention times but may reduce resolution. Small, systematic adjustments (e.g., 98:2, 90:10) are recommended to find the optimal separation.[3]

  • Quantification: Integrate the peak areas for the two enantiomers. Calculate the ee using the formula: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100

Caption: General experimental workflow for asymmetric reduction.

References

  • Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric C
  • Improving enantiomeric excess in asymmetric synthesis. Benchchem.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones.The Journal of Organic Chemistry.
  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones.PMC.
  • Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis—A Caveat on Reaction Times and Product Isolation.Journal of the American Chemical Society.
  • Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones.Organic Letters.
  • Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction.Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the degradation of 2,2,2-Trifluoro-1-(2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the degradation of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol during long-term storage.

This specific intermediate—characterized by a secondary trifluoromethyl carbinol moiety and an ortho-pyrazole ring—presents unique stability challenges. Below, we dissect the causality behind its degradation, provide quantitative thresholds, and outline self-validating protocols to rescue your formulation.

Part 1: Mechanistic Troubleshooting (Q&A)

Q: We observe a steady increase in an M-2 Da impurity during ICH Q1A(R2) long-term stability testing (25°C/60% RH). What is the structural identity and mechanistic origin of this degradant?

A: The M-2 Da degradant is the corresponding aryl trifluoromethyl ketone (TFMK). In classical organic chemistry, trifluoromethyl carbinols are considered highly resistant to oxidation. The strong electron-withdrawing nature of the adjacent -CF 3​ group severely destabilizes the transition state required for hydride removal[1]. However, in long-term pharmaceutical storage, this kinetic barrier can be overcome. Trace transition metals (e.g., iron or palladium from reactor walls) act as catalysts, converting ambient headspace oxygen into reactive oxygen species (ROS). These ROS abstract the benzylic hydrogen—which is slightly activated by the adjacent phenyl ring—initiating a radical-mediated autoxidation cascade that yields the ketone[2].

Q: During accelerated stress testing (40°C/75% RH) in weakly acidic excipients, an M-18 Da degradant appears rapidly. Why does this occur despite the known stability of trifluoromethyl carbinols?

A: The M-18 Da peak corresponds to an intramolecular cyclization product resulting from the loss of water. Under acidic conditions (pH < 4.5), the benzylic hydroxyl group becomes protonated, forming an activated leaving group. Normally, the -CF 3​ group prevents the formation of a benzylic carbocation (via S N​ 1/E1) due to severe electrostatic repulsion. However, the pyrazole ring at the ortho position contains a highly nucleophilic nitrogen (N2). This nitrogen provides anchimeric assistance (neighboring group participation), attacking the benzylic carbon via an internal S N​ 2-like pathway. The expulsion of water yields a highly stable, fused tricyclic pyrazolo-adduct.

DegradationMechanisms API API: 2,2,2-Trifluoro-1- (2-pyrazol-1-yl-phenyl)-ethanol OxCond Autoxidation (O2, Trace Metals, Light) API->OxCond Air Exposure AcidCond Acidic Microenvironment (pH < 4.5) API->AcidCond Excipient Incompatibility Ketone Degradant A (M-2) Aryl Trifluoromethyl Ketone OxCond->Ketone Radical Pathway (-H2) Protonated Protonated Benzylic Alcohol (Activated Intermediate) AcidCond->Protonated +H+ Cyclized Degradant B (M-18) Fused Pyrazolo-adduct Protonated->Cyclized Anchimeric Assistance (-H2O)

Mechanistic pathways for API degradation via oxidation and acid-catalyzed cyclization.

Part 2: Quantitative Stability Profiles

To effectively troubleshoot, you must benchmark your degradation rates against established baselines. Table 1 summarizes the expected degradation kinetics of the unformulated API under standard ICH Q1A(R2) conditions[3][4].

Table 1: Degradation Kinetics of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

Storage ConditionDurationM-2 (Ketone) % AreaM-18 (Cyclized) % AreaTotal Impurities
Long-Term (25°C / 60% RH)12 Months0.45%< 0.05% (ND)0.52%
Accelerated (40°C / 75% RH)6 Months1.20%0.10%1.45%
Stress: Acidic (pH 3.0, 25°C)14 Days0.05%4.80%4.95%
Stress: Oxidative (3% H 2​ O 2​ )14 Days6.50%< 0.05% (ND)6.75%

Part 3: Self-Validating Experimental Protocol for Stability Rescue

Standard operating procedures often fail because they lack real-time verification. The following formulation workflow is designed as a self-validating system to mitigate both autoxidation and cyclization simultaneously.

Step 1: Microenvironmental pH Mapping and Adjustment
  • Causality: Preventing the protonation of the benzylic alcohol halts the M-18 cyclization pathway.

  • Action: Disperse the API in the proposed excipient matrix at a 10% w/v concentration in LC-MS grade water. Titrate with a basic buffering excipient (e.g., dibasic sodium phosphate) until the suspension reaches a pH of 6.0–6.5.

  • Self-Validation Gate: Measure the pH using two orthogonal methods (a calibrated glass electrode and a solid-state ISFET probe). If the variance between probes is >0.1 pH units, recalibrate. The process cannot proceed until both probes independently confirm a pH > 5.5.

Step 2: Antioxidant Doping and Dissolved Oxygen (DO) Control
  • Causality: Radical scavengers and oxygen removal prevent the M-2 autoxidation pathway[1].

  • Action: Incorporate 0.05% w/w Butylated Hydroxytoluene (BHT) into the lipid/binder phase. During the final liquid/suspension filling or wet granulation step, sparge the solvent with high-purity Nitrogen (99.999%).

  • Self-Validation Gate: Continuously monitor the solvent with an inline luminescent dissolved oxygen (DO) probe. The manufacturing step must not proceed to packaging unless the DO reading stabilizes below 0.5 ppm for at least 15 consecutive minutes. This guarantees the physical sparging matches the chemical requirement.

Step 3: Accelerated Predictive Testing
  • Causality: Verifying the formulation against global regulatory standards[4].

  • Action: Package the optimized formulation in induction-sealed, high-density polyethylene (HDPE) bottles with desiccant canisters to control humidity[5]. Subject the samples to accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH)[3].

  • Self-Validation Gate: Pull samples at 0, 1, 3, and 6 months. Analyze via UHPLC-MS/MS. The protocol is considered successful only if the M-2 and M-18 degradants remain below the ICH Q3B(R2) qualification threshold (typically 0.15%).

RescueWorkflow Detect Identify Degradant via LC-MS Decision Degradant Mass Loss? Detect->Decision PathM2 M-2 Da (Ketone) Decision->PathM2 PathM18 M-18 Da (Cyclized) Decision->PathM18 MitOx N2 Sparging (DO < 0.5ppm) & BHT Addition PathM2->MitOx MitCyc Buffer Matrix (pH 5.5-7.0) & Excipient Screen PathM18->MitCyc Validate ICH Q1A(R2) Accelerated Validation (40°C/75% RH) MitOx->Validate MitCyc->Validate

Self-validating troubleshooting workflow for identifying and mitigating API degradation.

Sources

Troubleshooting

Reducing side-product formation in the trifluoromethylation of 1-(2-pyrazol-1-yl-phenyl)-ketones

Welcome to the Advanced Troubleshooting Portal. The 1-(2-pyrazol-1-yl-phenyl)-ketone scaffold presents a unique dual-reactivity profile.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. The 1-(2-pyrazol-1-yl-phenyl)-ketone scaffold presents a unique dual-reactivity profile. Depending on your synthetic goals, trifluoromethylation can target either the phenyl ring (via pyrazole-directed ortho-C–H activation) or the ketone carbonyl (via nucleophilic addition).

Because the pyrazole ring is an exceptionally strong σ-donor and a privileged structural scaffold[1], it effectively directs transition metals but can also complicate regioselectivity[2]. Furthermore, the electrophilic ketone is highly sensitive to basic conditions. This guide provides field-proven strategies to suppress side-product formation across both reaction pathways.

Part 1: Pyrazole-Directed Ortho-C–H Trifluoromethylation

When targeting the phenyl ring, the pyrazole nitrogen coordinates to a transition metal (typically Pd or Cu), directing C–H activation to the ortho position. The most common side products in this pathway are di-trifluoromethylation (over-reaction) and homocoupling (dimerization).

Mechanistic Pathway & Side-Product Divergence

CH_Activation SM 1-(2-pyrazol-1-yl-phenyl)-ketone Coord Metal Coordination & C-H Activation SM->Coord Metallacycle Metallacycle Intermediate Coord->Metallacycle Mono_CF3 Mono-ortho-CF3 Product (Desired) Metallacycle->Mono_CF3 + CF3 Transfer Homocoupling Dimerization (Side Product) Metallacycle->Homocoupling Slow CF3 Generation CF3_Source CF3 Radical Source (e.g., Togni's Reagent) CF3_Source->Mono_CF3 Controlled Eq. Di_CF3 Di-ortho-CF3 (Side Product) Mono_CF3->Di_CF3 Excess CF3 Lack of Steric Bulk

Catalytic cycle of pyrazole-directed C-H trifluoromethylation highlighting off-cycle side products.

Troubleshooting FAQs

Q: I am observing significant di-trifluoromethylation. How can I suppress the second C–H activation? A: The pyrazole directing group remains active after the first C–H trifluoromethylation. If the opposite ortho-position is unsubstituted, the metal can re-coordinate. To suppress this, you must rely on steric differentiation. Switch your solvent from standard dichloroethane (DCE) to a bulkier solvent like tert-amyl alcohol. The bulky solvent molecules create a micro-environment that sterically clashes with the newly installed CF 3​ group, preventing the planar geometry required for the second C–H activation. Additionally, strictly limit your CF 3​ source to 1.05 equivalents.

Q: My reaction yields a large amount of homocoupled dimer instead of the desired CF 3​ product. What is causing this? A: Homocoupling is a classic symptom of a kinetic mismatch. When the pyrazole-directed C–H activation occurs rapidly but the generation of the CF 3​ radical is sluggish, the high local concentration of the Pd-metallacycle promotes transmetalation between two Pd centers, leading to reductive elimination of the dimer. To mitigate this when using hypervalent iodine reagents like Togni's reagent[3], utilize a redox-active co-catalyst like Cu(OAc) 2​ . This accelerates the single-electron transfer (SET) decomposition of the reagent, ensuring a steady, matched flux of CF 3​ radicals.

Quantitative Optimization Data

Table 1: Effect of Conditions on C–H Trifluoromethylation Side Products

SolventTemp (°C)CF 3​ Source (Eq)Co-CatalystDesired Mono-CF 3​ Di-CF 3​ Homocoupled
DCE80Togni II (2.0)None45%35%10%
DCE80Togni II (1.1)Cu(OAc) 2​ 65%15%5%
t-AmylOH60Togni II (1.1)Cu(OAc) 2​ 88% <2% <2%
Self-Validating Experimental Protocol: Ortho-C–H Trifluoromethylation
  • Setup: In a flame-dried Schlenk tube, add 1-(2-pyrazol-1-yl-phenyl)-ketone (1.0 mmol), Pd(OAc) 2​ (5 mol%), and Cu(OAc) 2​ (20 mol%).

  • Reagent Addition: Add Togni's Reagent II (1.1 mmol) in three equal portions over 15 minutes to prevent rapid radical spiking.

  • Solvent: Inject anhydrous tert-amyl alcohol (5 mL) under an argon atmosphere.

  • Reaction: Stir at 60 °C for 12 hours.

    • Self-Validation Check: The reaction mixture should transition from pale yellow to deep amber. If a heavy black precipitate forms early, it indicates rapid catalyst decomposition (proto-demetalation), meaning your system is wet or oxygenated.

  • Workup: Filter through a short pad of Celite, eluting with EtOAc, and purify via flash column chromatography (Hexanes/EtOAc 9:1).

Part 2: Nucleophilic Ketone Trifluoromethylation

When targeting the ketone moiety to form a tertiary trifluoromethyl carbinol, the reaction relies on the generation of a naked CF 3​ anion equivalent[4]. The primary side products here are enolization/aldol condensation (due to unwanted basicity) and stable silyl ethers (due to incomplete deprotection).

Mechanistic Pathway & Side-Product Divergence

Ketone_Trifluoromethylation SM Ketone Carbonyl TMSCF3 TMSCF3 + Initiator SM->TMSCF3 Intermediate Silyl Ether Intermediate TMSCF3->Intermediate Nucleophilic Attack Enol Enolization/Aldol (Side Product) TMSCF3->Enol Basic Deprotonation Desired Tertiary CF3-Carbinol (Desired) Intermediate->Desired TBAF Deprotection Stuck Stable TMS Ether (Side Product) Intermediate->Stuck Incomplete Deprotection

Pathways of nucleophilic ketone trifluoromethylation showing enolization and arrested deprotection.

Troubleshooting FAQs

Q: I am using TMSCF 3​ and CsF, but I get mostly enolization and aldol side products. How do I fix this? A: The pyrazole ring inductively withdraws electron density, increasing the acidity of the ketone's alpha-protons. CsF is highly basic and poorly soluble in organic solvents, leading to localized high basicity that abstracts the alpha-proton rather than acting as a nucleophilic initiator[4]. Switch to a strictly nucleophilic, highly soluble initiator like catalytic tetramethylammonium fluoride (TMAF) in toluene at -20 °C. TMAF rapidly activates TMSCF 3​ without localized basicity, kinetically favoring the 1,2-addition over deprotonation.

Q: I see a persistent silyl ether side product that won't convert to the free tertiary alcohol. How do I drive the deprotection? A: The intermediate TMS-protected trifluoromethyl carbinol is highly sterically hindered by the adjacent pyrazolyl-phenyl group, making standard in situ deprotection sluggish. You must decouple the addition and deprotection steps. Quench the addition reaction completely, then subject the crude mixture to a dedicated secondary deprotection step using 1M TBAF in THF at slightly elevated temperatures (40 °C).

Quantitative Optimization Data

Table 2: Effect of Initiator on Ketone Trifluoromethylation Side Products

InitiatorSolventTemp (°C)Desired CarbinolEnol/AldolUnreacted/TMS-Ether
CsFTHF2530%55%10%
TBAF (1.0 eq)THF0 to 2560%25%10%
TMAF (0.1 eq)Toluene-20 to 092% <2% <2%
Self-Validating Experimental Protocol: Nucleophilic Ketone Trifluoromethylation
  • Setup: Dissolve 1-(2-pyrazol-1-yl-phenyl)-ketone (1.0 mmol) and TMSCF 3​ (1.5 mmol) in anhydrous toluene (5 mL) at -20 °C under argon.

  • Initiation: Add a catalytic amount of TMAF (0.1 mmol) dropwise.

    • Self-Validation Check: An immediate, mild exotherm and slight color change indicate the successful formation of the active [CF 3​ ] nucleophile. If no change is observed, your TMAF may be hydrated and inactive.

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Deprotection: Add 1M TBAF in THF (1.5 mL) and stir at 40 °C for 1 hour to ensure complete cleavage of the sterically hindered silyl ether.

    • Self-Validation Check: TLC monitoring (UV active) should show the complete disappearance of the highly non-polar silyl ether intermediate and the appearance of a more polar spot corresponding to the free carbinol.

  • Workup: Wash with brine, extract with DCM, dry over Na 2​ SO 4​ , and concentrate in vacuo.

References
  • Kowalczyk, A., Utecht-Jarzyńska, G., Mlostoń, G., & Jasiński, M. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters.[Link]

  • Vlasova, Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.[Link]

  • Li, Y., et al. (2021). Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. Shanghai Institute of Organic Chemistry.[Link]

  • Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Institutes of Health.[Link]

Sources

Optimization

Technical Support Center: Strategies for Enhancing Aqueous Solubility of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol for In Vivo Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the anticipated poor aqueous solubility of the novel compound, 2,2,2-Trifluoro-1-(2-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the anticipated poor aqueous solubility of the novel compound, 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. Given the molecular structure, which includes a lipophilic trifluoromethyl group, a phenyl ring, and a pyrazole moiety, challenges in achieving suitable concentrations for in vivo studies are expected.[1][2][3] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address practical challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: We've synthesized 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol and it shows very low solubility in aqueous buffers. What are our initial steps to improve its solubility for early-stage in vivo experiments?

A1: It is crucial to begin with a systematic approach to formulation development. The initial steps should focus on characterizing the physicochemical properties of your compound and then exploring simple, well-established solubilization techniques.[4]

Initial Strategy:

  • Physicochemical Characterization:

    • Determine the pKa: The pyrazole ring may have a basic pKa. Understanding the ionization potential of your compound is critical for pH-adjustment strategies.

    • Measure LogP/LogD: This will quantify the lipophilicity of your compound and guide the selection of appropriate formulation strategies. A high LogP value will indicate a greater affinity for non-polar environments.

    • Assess Solid-State Properties: Amorphous forms are generally more soluble than crystalline forms. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can provide insight into the solid state of your compound.

  • Simple Formulation Approaches:

    • pH Adjustment: If your compound has an ionizable group, adjusting the pH of the vehicle to ionize the molecule can significantly increase aqueous solubility.

    • Co-solvents: For many poorly soluble compounds, the use of water-miscible organic solvents, or co-solvents, is a rapid and effective way to increase solubility for preclinical studies.[5][6]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their apparent water solubility.[7][8][9][10]

Q2: What are the most common and effective formulation strategies for oral and intravenous administration of poorly soluble compounds like this?

A2: For both oral and intravenous (IV) routes, several advanced formulation strategies can be employed to enhance the bioavailability of hydrophobic drugs. The choice of strategy will depend on the required dose, the specific physicochemical properties of your compound, and the intended route of administration.

Formulation Strategies Overview:

Formulation StrategyRoute of AdministrationMechanism of ActionKey Advantages
Co-solvent Formulations Oral, IVReduces the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds.[6]Simple to prepare, suitable for early-stage studies.
Surfactant-based Formulations (Micellar Solutions) Oral, IVSurfactants form micelles above their critical micelle concentration (CMC), entrapping the drug within the hydrophobic core.[11][12][13][14]Can significantly increase drug loading.
Cyclodextrin Complexation Oral, IVForms inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[7][8][9][15]Can improve stability and reduce side effects.[7]
Lipid-based Formulations (e.g., SEDDS/SMEDDS) OralIsotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the GI tract, enhancing drug solubilization and absorption.[16][17][18][19][20]Can improve oral bioavailability by utilizing lipid absorption pathways.[16][17]
Nanosuspensions Oral, IVReduces the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[5][21]Can be used for compounds that are difficult to solubilize with other methods.

Troubleshooting and Optimization Guide

Issue 1: The compound precipitates out of the co-solvent formulation upon dilution with aqueous media or upon injection into the bloodstream.

Root Cause: The solubility limit in the chosen vehicle has been exceeded upon dilution. This is a common issue with co-solvent systems, as the co-solvent concentration decreases significantly upon administration, leading to a drop in the drug's solubility.

Solutions:

  • Increase the proportion of the co-solvent or solubilizing agent: However, be mindful of potential toxicity associated with high concentrations of some co-solvents.[4]

  • Evaluate a different solvent system or a combination of solubilizers: A combination of a co-solvent and a surfactant can sometimes provide a more robust formulation.

  • For IV formulations, ensure the vehicle is robust enough to prevent precipitation upon dilution with blood. This may require a higher surfactant concentration or the use of a different solubilization technology, such as a micellar solution or a cyclodextrin-based formulation.

  • For oral formulations, consider a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS). These formulations are designed to disperse in the gastrointestinal fluids to form a fine emulsion, which can maintain the drug in a solubilized state.[4]

Issue 2: The chosen formulation is too viscous for injection.

Root Cause: High concentrations of polymers (e.g., high molecular weight PEGs) or certain co-solvents can lead to high viscosity.

Solutions:

  • Use a lower concentration of the viscosity-enhancing excipient.

  • Switch to a less viscous co-solvent.

  • Consider a different formulation approach, such as a nanosuspension, which is typically a low-viscosity aqueous dispersion.

Issue 3: Inconsistent results are observed in in vivo studies.

Root Cause: This can be due to several factors, including poor bioavailability due to precipitation of the drug at the injection site or in the GI tract, or variability in the formulation preparation.

Solutions:

  • For oral formulations, a lipid-based system like SEDDS can improve absorption and reduce variability. [4]

  • For IV formulations, ensure the formulation is stable and does not precipitate upon dilution.

  • Standardize the formulation preparation procedure to ensure consistency between batches.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation
  • Solvent Selection: Screen the solubility of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol in various pharmaceutically acceptable co-solvents such as Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Dimethyl Sulfoxide (DMSO).[4]

  • Preparation:

    • Weigh the required amount of the compound into a sterile vial.

    • Add the chosen co-solvent or a pre-determined mixture of co-solvents.

    • Mix using a vortex and/or sonicate until the compound is completely dissolved. Gentle heating may be applied if the compound is heat-stable.[4]

  • pH Adjustment (if applicable): If the compound's solubility is pH-dependent, adjust the pH of the final solution with dilute HCl or NaOH.

  • Sterilization: For parenteral administration, sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[4]

Protocol 2: Preparation of a Cyclodextrin-based Formulation
  • Cyclodextrin Selection: Screen for the most suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their good safety profiles.

  • Preparation:

    • Prepare an aqueous solution of the chosen cyclodextrin.

    • Add an excess of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol to the cyclodextrin solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Filter the solution to remove the undissolved compound.

  • Characterization: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Visualizing Formulation Strategies

Below is a workflow diagram illustrating the decision-making process for selecting a suitable formulation strategy for a poorly soluble compound.

Formulation_Strategy_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Screening cluster_2 Simple Approaches cluster_3 Advanced Approaches cluster_4 Phase 3: Optimization & In Vivo Studies A Poorly Soluble Compound (2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol) B Physicochemical Characterization (pKa, LogP, Solid State) A->B C Simple Formulations B->C Start Here D Advanced Formulations C->D If solubility is still insufficient C1 pH Adjustment C->C1 C2 Co-solvents C->C2 C3 Cyclodextrins C->C3 E Formulation Optimization (Dose, Stability, Viscosity) C->E D1 Lipid-based (SEDDS/SMEDDS) D->D1 D2 Nanosuspensions D->D2 D3 Micellar Solutions D->D3 D->E F In Vivo Studies E->F

Caption: Workflow for selecting a suitable formulation strategy.

The following diagram illustrates the mechanism of micellar solubilization by surfactants.

Micellar_Solubilization cluster_0 Aqueous Environment cluster_1 Micelle cluster_legend Legend S1 T1 ~ S1->T1 S2 T2 ~ S2->T2 S3 T3 ~ S3->T3 S4 T4 ~ S4->T4 M_center Drug_sol Drug M1 M1 M1->M_center T_M1 ~ M1->T_M1 M2 M2 M2->M_center T_M2 ~ M2->T_M2 M3 M3 M3->M_center T_M3 ~ M3->T_M3 M4 M4 M4->M_center T_M4 ~ M4->T_M4 M5 M5 M5->M_center T_M5 ~ M5->T_M5 M6 M6 M6->M_center T_M6 ~ M6->T_M6 M7 M7 M7->M_center T_M7 ~ M7->T_M7 M8 M8 M8->M_center T_M8 ~ M8->T_M8 Drug Drug L1_h L1_t ~ L1_h->L1_t L1_text Surfactant Molecule (Hydrophilic Head, Hydrophobic Tail) L2 Drug L2_text Poorly Soluble Drug

Caption: Micellar solubilization of a poorly soluble drug.

References

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (2021, June 29). Bentham Science Publishers.
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Benchchem.
  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micelliz
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Cyclodextrins used as excipients. (2017, October 9). EMA.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023, August 23). Frontiers.
  • Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. (2016, February 15). PubMed.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds? (2024, April 3). WuXi AppTec.
  • The Use of Cyclodextrins in Pharmaceutical Formul
  • Oral lipid drug delivery system for poor w
  • Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. (2011, July 15). PubMed.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). JOCPR.
  • Lipid Based Drug Delivery Systems. (2021, September 13). Pharma Focus Asia.
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025, December 26). MDPI.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Micellar solubilization of drugs. (2005, July 8). University of Alberta.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. PDF.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is paramount. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is paramount. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a compound in solution. This is particularly true for complex heterocyclic molecules bearing fluorine atoms, a common motif in many contemporary pharmaceutical agents. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a sensitive probe for molecular structure and environment.[1][2]

This guide provides a comprehensive analysis of the predicted ¹H and ¹⁹F NMR spectra of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol , a molecule of interest in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific compound, we will leverage established principles of NMR spectroscopy and extensive data from related compounds to construct a detailed predicted spectrum. To ground our analysis in experimental data, we will compare our predictions with the known NMR spectrum of a structurally related, commercially available compound, 2,2,2-Trifluoro-1-phenylethanol .

This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of novel fluorinated organic compounds. By understanding the principles outlined herein, readers will be better equipped to interpret their own NMR data for this important class of molecules.

Predicted NMR Spectral Analysis of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

The structure of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, with the proposed proton numbering, is shown below.

Caption: Molecular structure of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol with proton labeling.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of the target molecule in a non-polar solvent like CDCl₃ is summarized in the table below. The predictions are based on the additive effects of the substituents on the chemical shifts of the aromatic protons and by comparison with known data for pyrazole and trifluoroethanol derivatives.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Justification
H11~7.8 - 8.0dJ(H11, H10) ≈ 2.5The proton at position 5 of the pyrazole ring is typically the most downfield of the pyrazole protons.
H9~7.6 - 7.8dJ(H9, H10) ≈ 1.5The proton at position 3 of the pyrazole ring is also downfield due to the proximity of the nitrogen atoms.
Phenyl Protons (H3, H4, H5, H6)~7.2 - 7.6m-The protons on the phenyl ring will appear as a complex multiplet due to overlapping signals and coupling to each other. The ortho-substitution will lead to a complex splitting pattern.
H10~6.4 - 6.6tJ(H10, H11) ≈ 2.5, J(H10, H9) ≈ 1.5The proton at position 4 of the pyrazole ring is typically the most upfield and appears as a triplet due to coupling to the other two pyrazole protons.[3]
H7~5.5 - 5.7qJ(H7, F) ≈ 6.5The methine proton adjacent to the trifluoromethyl group will be shifted downfield and will appear as a quartet due to coupling with the three fluorine atoms.
OHVariablebr s-The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with trace amounts of water in the solvent.
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be simpler, with a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Justification
-CF₃~ -78dJ(F, H7) ≈ 6.5The chemical shift of the trifluoromethyl group in trifluoroethanol derivatives is typically around -78 ppm relative to CFCl₃.[4] It will appear as a doublet due to coupling with the adjacent methine proton (H7).

Comparative Analysis with 2,2,2-Trifluoro-1-phenylethanol

To provide an experimental reference, we will compare our predicted spectrum with the known ¹H NMR data of 2,2,2-Trifluoro-1-phenylethanol.[5]

¹H NMR Data for 2,2,2-Trifluoro-1-phenylethanol (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl Protons7.42 - 7.35m-
Methine Proton5.01q6.8
OH Proton2.62br s-

Comparison and Rationale for Predicted Differences:

  • Aromatic Protons: In 2,2,2-Trifluoro-1-phenylethanol, the phenyl protons appear as a relatively simple multiplet. In our target molecule, the presence of the pyrazole substituent at the ortho position will introduce additional complexity and likely shift the phenyl protons further downfield due to electronic effects and potential steric interactions.

  • Methine Proton (H7): The methine proton in 2,2,2-Trifluoro-1-phenylethanol appears at ~5.0 ppm. We predict a downfield shift to ~5.5 - 5.7 ppm for the corresponding proton in our target molecule. This is attributed to the deshielding effect of the nearby pyrazole ring.

  • Pyrazole Protons: The most significant difference is the presence of the three distinct signals for the pyrazole protons in our target molecule, which are absent in the simpler comparative compound.

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra for compounds similar to 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of the compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS for ¹H) B->C D Transfer to a clean, dry NMR tube C->D E Insert sample into the NMR spectrometer D->E F Tune and shim the probe E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹⁹F NMR spectrum G->H I (Optional) Acquire 2D spectra (COSY, HSQC, HMBC) H->I J Apply Fourier transform I->J K Phase correction J->K L Baseline correction K->L M Integration L->M N Peak picking and referencing M->N

Caption: A typical workflow for acquiring and processing NMR spectra.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean vial. The choice of solvent can affect the chemical shifts, so it should be reported.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR, for accurate chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹⁹F NMR:

      • Switch the probe to the ¹⁹F channel.

      • Acquire a one-dimensional fluorine spectrum. Proton decoupling is often used to simplify the spectrum by removing ¹H-¹⁹F couplings.

      • Typical parameters on a 400 MHz spectrometer (operating at ~376 MHz for ¹⁹F): a wide spectral width to encompass all possible fluorine signals (e.g., -250 to 50 ppm), and a sufficient number of scans.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction to ensure accurate integration and peak picking.

    • Reference the spectrum to the internal standard (TMS at 0 ppm for ¹H). For ¹⁹F NMR, an external reference or a secondary standard is typically used.

    • Integrate the signals to determine the relative number of protons or fluorine atoms.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure. For complex spectra, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be invaluable for making unambiguous assignments.[7]

Conclusion

This guide has presented a detailed predicted ¹H and ¹⁹F NMR spectral analysis of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, grounded in the established principles of NMR spectroscopy and data from analogous compounds. By comparing these predictions with the experimental data of 2,2,2-Trifluoro-1-phenylethanol, we have highlighted the key spectral features that can be expected for this class of molecules. The provided experimental protocol offers a practical workflow for researchers to obtain high-quality NMR data for their own novel fluorinated compounds. It is our hope that this guide will serve as a valuable resource for scientists in the field of medicinal chemistry and drug discovery, aiding in the crucial task of molecular structure determination.

References

  • (+)-2,2,2-Trifluoro-1-phenylethanol. (n.d.). PubChem. Retrieved April 3, 2026, from [Link]

  • 19F NMR Reference Standards. (n.d.). Retrieved April 3, 2026, from [Link]

  • Bieringer, S., & Wolfgang, W. (2006).
  • Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(24), 15343–15350.
  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved April 3, 2026, from [Link]

  • Experimental Procedures In silico modeling and structure-based design of Ptpn2 inhibitors. (n.d.). Retrieved April 3, 2026, from [Link]

  • 2,2,2-Trifluoroethanol - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved April 3, 2026, from [Link]

  • 2,2,2-trifluoro-1-(1-phenyl-1h-pyrazol-4-yl)ethan-1-ol. (n.d.). PubChemLite. Retrieved April 3, 2026, from [Link]

  • 2,2,2-Trifluoroethanol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved April 3, 2026, from [Link]

  • More, M. S., Kale, S. B., & Karale, B. K. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201–206.
  • The real component of the ¹H NMR-spectrum of 2,2,2-trifluoroethanol in... (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013).
  • Ultrafast 19F MAS NMR 090222 revised. (n.d.). Retrieved April 3, 2026, from [Link]

  • 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol. (n.d.). PubChem. Retrieved April 3, 2026, from [Link]

  • (-)-2,2,2-Trifluoro-1-phenylethanol. (n.d.). PubChem. Retrieved April 3, 2026, from [Link]

  • Bieringer, S., & Wolfgang, W. (2006).
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Figure S20. 1 H NMR spectrum of the 2-(1 H -pyrazol-1-yl)-6-(2-thienyl)... (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2020). MDPI.
  • Ethanone, 2,2,2-trifluoro-1-phenyl-. (n.d.). NIST WebBook. Retrieved April 3, 2026, from [Link]

  • Synthesis and structural characterization of novel 2-pyrazoline derivatives: Evaluation of their antiproliferative activity and fluorescence properties. (2023).
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Semantic Scholar.

Sources

Comparative

The Trifluoromethyl Advantage: A Comparative Guide to 2,2,2-Trifluoro-1-(2-pyrazol-1-yl)-phenyl-ethanol and its Non-Fluorinated Analog in Target Binding

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for enhancing metabolic stability, modulating lipophilicity, and, most critically, improving target binding affinity.[1][2] This guide provides an in-depth comparison of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl)-phenyl-ethanol and its non-fluorinated counterpart, offering a lens through which researchers, scientists, and drug development professionals can understand the profound impact of trifluoromethylation on molecular interactions at the target site.

The Rationale for Trifluoromethylation: Beyond a Simple Bioisostere

The substitution of a methyl (-CH3) group with a trifluoromethyl (-CF3) group is a common tactic in medicinal chemistry. While sometimes considered a bioisosteric replacement, the effects of this substitution are far from neutral and can dramatically alter a compound's biological activity.[3] The trifluoromethyl group's strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, can significantly influence the electronic properties of the entire molecule.[2][4] This, in turn, can lead to more favorable interactions within the binding pocket of a biological target.

The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, known for its diverse pharmacological activities including anti-inflammatory, antimicrobial, and antitumor effects.[5][6] When coupled with a phenyl ring and an ethanol linker, it provides a versatile framework for inhibitor design. The introduction of a trifluoromethyl group to the ethanol moiety is a deliberate strategy to enhance the binding potency of this class of compounds.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs

While direct experimental data for 2,2,2-Trifluoro-1-(2-pyrazol-1-yl)-phenyl-ethanol is not extensively available in the public domain, we can extrapolate a comparative analysis based on well-established principles of medicinal chemistry and the extensive research on the impact of trifluoromethyl groups on drug-target interactions.

PropertyNon-Fluorinated Analog (1-(2-pyrazol-1-yl)-phenyl)-ethanolFluorinated Analog (2,2,2-Trifluoro-1-(2-pyrazol-1-yl)-phenyl)-ethanolPredicted Impact on Target Binding
Lipophilicity (LogP) Moderately lipophilicMore lipophilicIncreased lipophilicity can enhance membrane permeability and hydrophobic interactions within the binding pocket.[2][4]
Electronic Properties The hydroxyl and phenyl groups are the primary sites of electronic interactions.The strongly electron-withdrawing -CF3 group alters the electronic distribution across the molecule, potentially enhancing polar interactions.[1]The modified electronic profile can lead to stronger hydrogen bonds and favorable electrostatic interactions with the target protein.[2]
Metabolic Stability The C-H bonds are susceptible to metabolic oxidation.The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation.[4]Increased metabolic stability leads to a longer half-life and improved bioavailability, though this is a pharmacokinetic rather than a direct binding advantage.
Binding Affinity (Kd/Ki) Baseline affinity determined by the core scaffold.Potentially higher affinity.The combination of enhanced hydrophobic and electronic interactions often results in a lower dissociation constant (Kd) or inhibition constant (Ki), indicating tighter binding.[2][7]
Conformational Rigidity The ethanol linker allows for some conformational flexibility.The bulky and rigid -CF3 group can restrict conformational freedom.A more rigid conformation can reduce the entropic penalty of binding, leading to a more favorable free energy of binding.

The Deeper Dive: Mechanistic Insights into Enhanced Binding

The predicted enhancement in binding affinity for the trifluoromethylated analog is not merely a consequence of increased lipophilicity. Several specific molecular interactions contribute to this phenomenon:

  • Orthogonal Multipolar Interactions: The trifluoromethyl group can engage in favorable, short-distance multipolar interactions with the protein backbone, particularly with carbonyl groups (C–F···C=O).[7] These interactions are a direct consequence of the unique electronic properties of the C-F bond.

  • Fluorine Bonding: While weaker than classical hydrogen bonds, the collective effect of multiple fluorine atoms interacting with protein residues can contribute significantly to the overall binding energy.[8][9]

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, such as the pyrazole nitrogen atoms.[10] This can influence the protonation state of the molecule at physiological pH, potentially leading to more favorable ionic interactions with the target.

Experimental Workflows for Comparative Binding Analysis

To empirically validate the predicted differences in target binding between the fluorinated and non-fluorinated analogs, a series of well-established biophysical and biochemical assays would be employed.

Target Binding Affinity Determination

A crucial first step is to quantify the binding affinity of each compound for the target protein.

Workflow: Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P Purified Target Protein ITC Isothermal Titration Calorimeter P->ITC L1 Fluorinated Ligand L1->ITC L2 Non-Fluorinated Ligand L2->ITC Data Raw Titration Data ITC->Data Fit Binding Isotherm Fitting Data->Fit Params Thermodynamic Parameters (Kd, ΔH, ΔS) Fit->Params

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Protocol:

  • Protein Preparation: Dialyze the purified target protein into the desired assay buffer to ensure buffer matching with the ligand solutions.

  • Ligand Preparation: Dissolve the fluorinated and non-fluorinated compounds in the same buffer to their final concentrations.

  • ITC Titration: Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

  • Data Acquisition: Perform a series of injections of the ligand into the protein solution, measuring the heat change associated with each injection.

  • Data Analysis: Integrate the raw data to generate a binding isotherm, which is then fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS) of binding.

Structural Basis of Binding

To understand the specific molecular interactions responsible for any observed differences in binding affinity, high-resolution structural studies are indispensable.

Workflow: X-ray Crystallography

Xray_Workflow cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination & Analysis CoCrys Co-crystallization of Protein-Ligand Complex Diff X-ray Diffraction Data Collection CoCrys->Diff Soak Soaking of Ligand into Apo-protein Crystals Soak->Diff Proc Data Processing and Scaling Diff->Proc Phase Phasing and Model Building Proc->Phase Refine Structure Refinement Phase->Refine Analyze Analysis of Binding Site Interactions Refine->Analyze

Caption: X-ray Crystallography Workflow.

Protocol:

  • Crystallization: Obtain high-quality crystals of the target protein, either in its apo form or in complex with the fluorinated or non-fluorinated ligand.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the resulting diffraction data.

  • Structure Solution: Process the diffraction data and solve the phase problem to generate an initial electron density map.

  • Model Building and Refinement: Build a model of the protein-ligand complex into the electron density map and refine it to obtain a high-resolution structure.

  • Interaction Analysis: Analyze the final structure to identify and characterize the specific interactions between the ligand and the protein, paying close attention to the role of the trifluoromethyl group.

Conclusion

The strategic incorporation of a trifluoromethyl group, as exemplified by the comparison between 2,2,2-Trifluoro-1-(2-pyrazol-1-yl)-phenyl-ethanol and its non-fluorinated analog, represents a powerful approach in modern drug design. The unique electronic and steric properties of the -CF3 group can lead to enhanced binding affinity through a combination of increased lipophilicity, favorable polar interactions, and specific fluorine-protein contacts.[1][2][7] While the ultimate effect of such a substitution is target-dependent and requires empirical validation, the principles outlined in this guide provide a robust framework for understanding and leveraging the "trifluoromethyl advantage" in the development of novel therapeutics.

References

  • AiFChem. (2026, January 28). Trifluoromethyl (–CF₃)
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.
  • Zhou, P., Zou, J., Tian, F., & Shang, Z. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?
  • Zhou, P., Zou, J., Tian, F., & Shang, Z. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Sci-Hub.
  • Wang, Y., Wang, S., & Hou, T. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
  • Holton, S. J., Weiss, K. L., & Fesik, S. W. (2013). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. ACS Medicinal Chemistry Letters, 4(10), 935–938.
  • Lin, F. Y., & Roux, B. (2014). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 118(44), 12537–12548.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 127(3), 303–319.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
  • Betageri, R., Zhang, Y., Zindell, R. M., Kuzmich, D., Kirrane, T. M., Bentzien, J., ... & Thomson, D. S. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & medicinal chemistry letters, 15(21), 4761–4765.
  • Benchchem. (n.d.). Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development. Benchchem.
  • Wang, L., Lu, Y., He, M., Wang, Y., Wei, F., & Zhang, Y. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & medicinal chemistry letters, 20(15), 4572–4576.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.

Sources

Validation

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

A Senior Application Scientist's Guide to Elucidating Molecular Structure through Electron Ionization Mass Spectrometry (EI-MS) This guide provides an in-depth analysis of the predicted electron ionization mass spectrome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Elucidating Molecular Structure through Electron Ionization Mass Spectrometry (EI-MS)

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. Due to the absence of a publicly available experimental spectrum for this specific molecule, this analysis is built upon established fragmentation principles of its core functional groups: benzylic alcohols, trifluoromethyl moieties, and N-arylpyrazoles. We will compare its expected fragmentation behavior to that of a non-fluorinated analogue, 1-(2-pyrazol-1-yl-phenyl)-ethanol, to highlight the significant influence of the trifluoromethyl group.

Foundational Principles: The Logic of Molecular Fragmentation

Electron Ionization (EI) is a high-energy process that imparts significant internal energy onto the analyte molecule, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The pathways of this fragmentation are not random; they are governed by the stability of the resulting radical and cationic species. Our analysis will focus on identifying the most probable cleavage points in 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol by considering:

  • α-Cleavage: The breaking of a carbon-carbon bond adjacent to a heteroatom (in this case, the oxygen of the alcohol). This is a dominant fragmentation pathway for alcohols as it leads to a resonance-stabilized oxonium ion.[1][2]

  • Inductive Effects: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences bond stabilities and the distribution of charge in the molecular ion.

  • Heterocyclic Ring Fragmentation: The stability of the aromatic pyrazole ring and its characteristic fragmentation patterns, such as the loss of HCN or N2, must be considered.[3]

Experimental Design: A Protocol for Analysis

To acquire the data discussed herein, a standard gas chromatography-mass spectrometry (GC-MS) system operating in EI mode would be employed. The following parameters represent a typical starting point for such an analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ionization Source: Electron Ionization (EI) at 70 eV

Method Parameters:

  • GC Inlet: Split/Splitless, 250°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min

  • MS Transfer Line: 280°C

  • MS Source: 230°C

  • MS Quadrupole: 150°C

  • Scan Range: 40-500 m/z

Causality Behind Choices: The 70 eV ionization energy is a standard in mass spectrometry that ensures reproducible fragmentation patterns and allows for comparison with established spectral libraries. The temperature settings are chosen to ensure the analyte remains in the gas phase and is transferred efficiently from the GC to the MS without thermal degradation.

Predicted Fragmentation Pathway of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

The molecular weight of the target compound (C11H9F3N2O) is 242.07 g/mol . The molecular ion, [M]+•, is therefore expected at m/z 242.

Primary Fragmentation Routes:

The most favored fragmentation pathway for benzylic alcohols is α-cleavage.[1][2][4][5] For the title compound, two primary α-cleavage events are possible:

  • Loss of the Trifluoromethyl Radical (•CF3): Cleavage of the C-C bond between the carbinol carbon and the CF3 group is highly probable. The CF3 group is a stable leaving group, and this cleavage results in a resonance-stabilized cation at m/z 173 . This is predicted to be a major, if not the base, peak in the spectrum.

  • Loss of the Pyrazolyl-phenyl Radical: Cleavage of the bond between the carbinol carbon and the phenyl ring would result in the formation of a [C2H2F3O]+• fragment at m/z 101. However, the stability of the resulting pyrazolyl-phenyl radical is lower than the CF3 radical, making this a less favored pathway.

Secondary Fragmentation:

The primary fragment ion at m/z 173 ([M-CF3]+) is expected to undergo further fragmentation:

  • Loss of Carbon Monoxide (CO): A common fragmentation for oxygen-containing ions, leading to a fragment at m/z 145 .

  • Loss of Hydrogen Cyanide (HCN): Characteristic of the pyrazole ring, this would produce a fragment at m/z 146 .[3]

Other Notable Fragments:

  • [M-H2O]+• (m/z 224): Dehydration is a common fragmentation pathway for alcohols, although it may be less prominent than α-cleavage.[1][2][6]

  • Fragments from the Pyrazolyl-phenyl Moiety: Direct cleavage can yield the pyrazolyl-phenyl cation at m/z 145 . This ion can further fragment by losing N2 to give m/z 117 or HCN to give m/z 118 .[3]

The fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway M [M]+• m/z 242 F173 [M - CF3]+ m/z 173 M->F173 - •CF3 F224 [M - H2O]+• m/z 224 M->F224 - H2O F145_direct [C10H9N2]+ m/z 145 M->F145_direct - C2H2F3O• F145_from_173 [C10H9N2]+ m/z 145 F173->F145_from_173 - CO F146 [C9H8N]+ m/z 146 F173->F146 - HCN F117 [C10H9]+ m/z 117 F145_direct->F117 - N2

Caption: Predicted EI-MS fragmentation pathway for 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol.

Comparative Analysis: The Influence of Fluorination

To understand the directing effect of the CF3 group, we will compare the predicted fragmentation of our target molecule with its non-fluorinated analog, 1-(2-pyrazol-1-yl-phenyl)-ethanol (MW = 188.22 g/mol ).

Fragment IonProposed Structure / LossTrifluoro-Compound (m/z) Non-Fluoro-Compound (m/z) Rationale for Difference
[M]+•Molecular Ion242188Difference in molecular weight due to CF3 vs. CH3 group.
[M - R]+α-Cleavage (Loss of •CF3 / •CH3)173 (Base Peak)173 While the m/z is coincidentally the same, the relative abundance for the non-fluoro compound is expected to be lower. The C-CF3 bond is weaker and the •CF3 radical is more stable than a •CH3 radical, making this cleavage more favorable in the fluorinated compound.
[M - Ar]+α-Cleavage (Loss of Aryl)101 ([C2H2F3O]+)45 ([C2H6O]+)Loss of the aryl group is generally less favored. The m/z 45 peak is a classic indicator for non-fluorinated ethanol moieties.[2]
[M - H2O]+•Dehydration224170Dehydration is a possible pathway for both, but typically less dominant than α-cleavage.
[Aryl]+Pyrazolyl-phenyl Cation145145This fragment arises from cleavage of the benzylic C-C bond and would be present in both spectra.

The most significant difference lies in the base peak . For 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol , the loss of the stable •CF3 radical to form the m/z 173 cation is the most energetically favorable pathway. For the non-fluorinated analog, while loss of a •CH3 radical also leads to a fragment at m/z 173, an alternative α-cleavage to lose the aryl group and form a cation at m/z 45 ([CH3CHOH]+) would be a very competitive and likely dominant pathway.[2]

This comparison clearly demonstrates the powerful directing effect of the trifluoromethyl group in mass spectrometry, promoting cleavage of the adjacent C-C bond and simplifying the resulting spectrum by favoring a single, dominant fragmentation route.

Comparison_Flow cluster_A Trifluoro-Compound (m/z 242) cluster_B Non-Fluoro-Compound (m/z 188) A_M [M]+• m/z 242 A_F1 Base Peak [M - •CF3]+ m/z 173 A_M->A_F1 Dominant α-Cleavage (Stable •CF3 radical) B_M [M]+• m/z 188 B_F1 [M - •CH3]+ m/z 173 B_M->B_F1 α-Cleavage B_F2 Base Peak [M - Aryl]+ m/z 45 B_M->B_F2 Competitive α-Cleavage (Resonance Stabilized)

Caption: Comparative fragmentation logic for trifluorinated vs. non-fluorinated analogs.

Conclusion

The analysis of the fragmentation pattern of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol provides a clear illustration of fundamental mass spectrometric principles. The presence of the electron-withdrawing trifluoromethyl group is predicted to direct the fragmentation primarily through α-cleavage, leading to the loss of a •CF3 radical and the formation of a stable cation at m/z 173 as the base peak. This contrasts with its non-fluorinated analog, where fragmentation pathways are more competitive. This predictive analysis serves as a robust framework for interpreting experimental data and highlights the utility of mass spectrometry in detailed structural elucidation for drug development and chemical research.

References

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Available at: [Link]

  • Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Available at: [Link]

  • PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Available at: [Link]

  • mzCloud. (2016). 4 1H Pyrazol 1 yl phenyl methanol. Available at: [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Available at: [Link]

  • INTELLIGENCE Journal of Multidisciplinary Research. (2025). Synthesis, Characterization, and Biological Evaluation of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. Available at: [Link]

  • PubChem. 3-phenyl-1H-pyrazole. Available at: [Link]

  • NIST WebBook. 1H-Pyrazole, 3,5-diphenyl-. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • PubMed. (2015). Ionic fragmentation mechanisms of 2,2,2-trifluoroethanol following excitation with synchrotron radiation. Available at: [Link]

  • NIST WebBook. Ethanol, 2,2,2-trifluoro-. Available at: [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol Purity using HPLC-MS

Introduction In the landscape of pharmaceutical development, the rigorous assessment of chemical purity is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[1][2] The presence of impuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of chemical purity is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[1][2] The presence of impurities, even in trace amounts, can significantly alter a drug's pharmacological and toxicological profile.[1][2] This guide provides an in-depth technical comparison for validating the chemical purity of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, a complex heterocyclic molecule featuring a trifluoromethyl group. Such fluorinated compounds often present unique analytical challenges, necessitating robust and highly sensitive methodologies.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the premier analytical technique for this purpose, offering unparalleled separation efficiency, sensitivity, and specificity.[3][4] This document will detail a comprehensive HPLC-MS protocol, explain the causal logic behind its parameters, and objectively compare its performance against viable alternatives like Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigor.[1][5]

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the cornerstone for purity determination in modern pharmaceutical analysis.[6] Its strength lies in its ability to separate non-volatile and thermally labile compounds in a liquid phase before subjecting them to the high-sensitivity and definitive identification capabilities of mass spectrometry.[3][7]

Causality Behind Experimental Choices

The molecular structure of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol dictates the specifics of the analytical method. The presence of aromatic rings (phenyl and pyrazolyl) provides chromophores for UV detection and imparts significant hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) the logical choice. The highly electronegative trifluoromethyl group can introduce unique retention behaviors and is a key structural feature for mass spectrometric identification.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which ensures strong retention and effective separation of the analyte from potential non-polar impurities. The use of solid-core particles can facilitate faster and more efficient separations.[8]

  • Mobile Phase: A gradient elution using water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is employed. The acid serves to protonate the analyte and any basic impurities, leading to sharper, more symmetrical peaks and improved ionization efficiency in the MS source.[9]

  • Mass Spectrometry: Electrospray Ionization (ESI) is the preferred ionization technique for a molecule of this nature, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]+, allowing for unambiguous molecular weight confirmation.

Experimental Workflow for HPLC-MS Purity Validation

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic & Spectrometric Analysis cluster_data Data Processing & Purity Calculation Sample Weigh Analyte (1mg) Dilute Dissolve in Acetonitrile (1mL) Sample->Dilute Standard Prepare Reference Standard Filter Filter through 0.22µm Syringe Filter Dilute->Filter HPLC Inject into HPLC System Filter->HPLC Separation Separation on C18 Column HPLC->Separation Detection UV & MS Detection Separation->Detection Chromatogram Obtain Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate MassSpec Acquire Mass Spectrum Calculate Calculate % Purity MassSpec->Calculate Confirm Identity Integrate->Calculate Method_Selection_Logic Start Purity Validation Required for 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol IsVolatile Is the analyte thermally stable & volatile? Start->IsVolatile TraceImpurities Need to detect impurities <0.1%? IsVolatile->TraceImpurities No / Unknown UseGCMS Consider GC-MS (with derivatization) IsVolatile->UseGCMS Yes AbsoluteQuant Is absolute quantification without a specific standard required? TraceImpurities->AbsoluteQuant No UseHPLC Primary Method: HPLC-MS TraceImpurities->UseHPLC Yes UseNMR Use qNMR for Assay/ Structural Confirmation AbsoluteQuant->UseNMR Yes Combine Use HPLC-MS for Purity & NMR for Structure AbsoluteQuant->Combine No

Sources

Validation

Comparative efficacy of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol derivatives in enzyme inhibition

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural features allow...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural features allow for versatile interactions with various enzyme active sites, leading to the development of potent and selective inhibitors. While the specific compound class of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol derivatives is not extensively documented in current literature, the broader family of pyrazole-containing molecules has been the subject of intensive research. This guide provides a comparative analysis of the efficacy of various pyrazole derivatives as inhibitors of two clinically significant enzyme families: Cyclooxygenases (COX) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By synthesizing data from numerous studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of structure-activity relationships, comparative efficacy data, and detailed experimental protocols to guide future research in this promising area.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Enzyme Inhibition

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties.[2] This scaffold is a key component in a range of FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, highlighting its therapeutic importance.[1][2] The pyrazole ring can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with enzyme active sites. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for a specific enzyme target.[3] This guide will delve into the comparative efficacy of pyrazole derivatives against two major classes of enzymes: the COX enzymes, which are key mediators of inflammation, and the VEGFR-2 kinase, a crucial player in angiogenesis and cancer progression.

Inhibition of Cyclooxygenase (COX) Enzymes by Pyrazole Derivatives

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is the enzyme responsible for converting arachidonic acid into prostanoids, which are key mediators of inflammation and pain.[4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation.[4] The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3]

Mechanism of COX Inhibition

Pyrazole derivatives, most notably the diarylpyrazole class to which celecoxib belongs, typically act as competitive inhibitors of the COX-2 enzyme. Their mechanism of action involves binding to the active site of the enzyme, thereby preventing the substrate, arachidonic acid, from entering and being converted into prostaglandin G2, the precursor for other prostanoids.[4] The selectivity of these inhibitors for COX-2 is attributed to the presence of a larger and more accommodating side pocket in the COX-2 active site compared to COX-1.[3] The substituents on the pyrazole ring can be designed to fit into this side pocket, leading to a more stable enzyme-inhibitor complex and thus higher inhibitory potency and selectivity.

cluster_0 COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid (Substrate) COX2_Enzyme COX-2 Enzyme (Active Site) Arachidonic_Acid->COX2_Enzyme Binds to Prostaglandin_G2 Prostaglandin G2 (Inflammatory Mediator Precursor) COX2_Enzyme->Prostaglandin_G2 Catalyzes conversion to Inflammation Inflammation & Pain Prostaglandin_G2->Inflammation Pyrazole_Inhibitor Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Inhibitor->COX2_Enzyme Competitively Binds to Active Site

Caption: Competitive inhibition of the COX-2 enzyme by a pyrazole derivative.

Comparative Efficacy of Pyrazole-Based COX Inhibitors

The following table summarizes the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

Compound IDR1-substituent (at N1 of pyrazole)R2-substituent (at C3/C5 of pyrazole)R3-substituent (at C4/C5 of pyrazole)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib 4-sulfonamidophenyl4-methylphenyltrifluoromethyl17.170.2278.06[5]
Compound 5u 4-(methylsulfonamido)phenylPhenyl4-chlorophenyl130.211.7972.73[5]
Compound 5s 4-(sulfonamido)phenylPhenyl4-fluorophenyl165.042.5165.75[5]
Compound 3b 4-nitrophenyltrifluoromethylN-(2,3-dimethoxy-4-chlorophenyl)carboxamide0.463.820.12[6]
Compound 3g 4-nitrophenyltrifluoromethylN-(4-(2-methoxyphenoxy)phenyl)carboxamide4.452.651.68[6]
Compound 15c 4-chlorophenyl4-methoxyphenyl4-fluorophenyl>1000.059>1694[7]
Compound 15d 4-chlorophenyl4-methoxyphenyl4-chlorophenyl>1000.063>1587[7]
Compound 19d 4-chlorophenyl4-methoxyphenyl4-chlorophenyl with ester group59.230.698.71[7]

Note: The positions of substituents may vary depending on the specific pyrazole core structure in each study. The table provides a simplified representation for comparative purposes.

Structure-Activity Relationship (SAR) for COX Inhibition

The extensive research on pyrazole-based COX inhibitors has established several key structure-activity relationships:

  • 1-Aryl Substituent: A para-sulfonamido (-SO2NH2) or para-methylsulfonamido (-SO2NHCH3) group on the N1-phenyl ring is crucial for high COX-2 selectivity and potency. This group is known to interact with key amino acid residues, such as His90, Arg513, and Gln192, within the hydrophilic side pocket of the COX-2 active site.[3][5]

  • 3- and 5-Aryl Substituents: The nature and substitution pattern of the aryl groups at the 3 and 5 positions of the pyrazole ring significantly influence potency. For instance, a trifluoromethyl (-CF3) group at the 3-position can enhance binding affinity.[6] The presence of a 4-methylphenyl or 4-fluorophenyl group at the 5-position is also common in potent inhibitors.[5]

  • Bulky Substituents: The incorporation of bulky groups can enhance COX-2 selectivity by sterically hindering the binding of the inhibitor to the smaller active site of COX-1.[6] For example, compound 3g, with a bulky 2-methoxyphenoxy group, shows higher COX-2 selectivity compared to derivatives with smaller substituents.[6]

  • Non-acidic Bioisosteres: Replacing the traditional acidic moieties of non-steroidal anti-inflammatory drugs (NSAIDs) with non-acidic pyrazole scaffolds has been a successful strategy in developing selective COX-2 inhibitors with improved gastrointestinal safety profiles.[7]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2, based on the detection of prostaglandin G2.[4]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • COX Probe (e.g., Amplex™ Red)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's instructions. Prepare a stock solution of arachidonic acid and dilute it to the desired final concentration in the assay buffer just before use.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to their optimal working concentrations in the COX Assay Buffer. Keep the diluted enzymes on ice.

  • Assay Plate Setup:

    • Enzyme Control (100% activity): Add 80 µL of the reaction mix (Assay Buffer, Probe, Cofactor) and 10 µL of the solvent vehicle (e.g., DMSO) to the designated wells.

    • Inhibitor Control: Add 80 µL of the reaction mix and 10 µL of a known COX inhibitor (e.g., celecoxib) at a high concentration.

    • Test Compound Wells: Add 80 µL of the reaction mix and 10 µL of the test compound at various concentrations.

    • Background Wells: Add 90 µL of the reaction mix without the enzyme.

  • Enzyme Addition: Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells except the background wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the diluted arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic curve. The percent inhibition for each test compound concentration is calculated using the formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Enzyme Control)] * 100 The IC50 value is then determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by Pyrazole Derivatives

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[8] The binding of its ligand, VEGF, to the extracellular domain of VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, all of which are essential for tumor growth and metastasis.[9] Therefore, inhibiting the kinase activity of VEGFR-2 is a key therapeutic strategy in oncology.

Mechanism of VEGFR-2 Inhibition

Pyrazole derivatives designed as VEGFR-2 inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the catalytic domain of the VEGFR-2 kinase, preventing the binding of ATP. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation of the receptor and the subsequent phosphorylation of downstream signaling proteins, thereby abrogating the pro-angiogenic signals.[10]

cluster_1 VEGFR-2 Inhibition Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Activates Angiogenesis Angiogenesis Signaling->Angiogenesis Pyrazole_Kinase_Inhibitor Pyrazole Derivative (Kinase Inhibitor) Pyrazole_Kinase_Inhibitor->Dimerization Blocks ATP Binding Site ATP ATP ATP->Dimerization Required for

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole-based kinase inhibitor.

Comparative Efficacy of Pyrazole-Based VEGFR-2 Inhibitors

The following table presents the in vitro inhibitory activity of several pyrazole derivatives against VEGFR-2 kinase.

Compound IDCore Structure/Key FeaturesVEGFR-2 IC50 (µM)Reference
Compound 26 Pyrazolo[1,5-a]pyrimidine derivative34.58[2]
Afatinib (approved drug, not pyrazole) Quinazoline derivative0.014(for comparison)
Sorafenib (approved drug, contains urea) Pyridine derivative0.09(for comparison)
Crizotinib (approved drug, contains pyrazole) Aminopyridine derivative with pyrazole0.02[2]
Ruxolitinib (approved drug, contains pyrazole) Pyrrolo[2,3-d]pyrimidine with pyrazole(JAK1/2 inhibitor)[1]

Note: Direct comparative data for a series of closely related pyrazole-based VEGFR-2 inhibitors is less consolidated in the provided search results than for COX inhibitors. The table includes some approved kinase inhibitors for context. Crizotinib and Ruxolitinib are examples of approved drugs containing a pyrazole moiety, although their primary targets may not be VEGFR-2.

Structure-Activity Relationship (SAR) for VEGFR-2 Inhibition

The design of pyrazole-based kinase inhibitors, including those targeting VEGFR-2, follows several guiding principles:

  • Scaffold Hopping: The pyrazole ring is often used as a bioisosteric replacement for other heterocyclic scaffolds, such as quinazoline or pyrimidine, which are common in kinase inhibitors. This can lead to improved potency, selectivity, and pharmacokinetic properties.[1]

  • Hinge-Binding Motif: A key interaction for many kinase inhibitors is the formation of one or more hydrogen bonds with the "hinge" region of the kinase active site. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, contributing to the stable binding of the inhibitor.

  • Substituents for Selectivity and Potency: The substituents on the pyrazole ring and any attached aryl groups are critical for achieving high potency and selectivity. These groups interact with different sub-pockets of the ATP-binding site. For example, an ortho substitution on a phenyl ring attached to the pyrazole has been shown to be important for selectivity in some kinase inhibitors.[1]

  • Fused Systems: Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines, are also common scaffolds for potent kinase inhibitors.[2][10] These rigid structures can pre-organize the key interacting moieties in a favorable conformation for binding to the kinase active site.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general method for an in vitro kinase assay to determine the inhibitory activity of test compounds against VEGFR-2, often using a luminescence-based ATP consumption assay.[8][11][12]

Materials:

  • Recombinant human VEGFR-2 (e.g., GST-tagged)

  • Kinase Buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ATP solution

  • Kinase substrate (e.g., a poly(Glu,Tyr) peptide)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., sorafenib)

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)

  • White 96-well microplate

  • Luminometer

Procedure:

  • Master Mixture Preparation: Prepare a master mixture containing the Kinase Buffer, ATP, and the kinase substrate at their final desired concentrations.

  • Plate Setup:

    • Add the master mixture to all wells of the 96-well plate.

    • Test Wells: Add the test compounds at various concentrations.

    • Positive Control (100% activity): Add the solvent vehicle (e.g., DMSO).

    • Blank (no enzyme): Add the solvent vehicle.

  • Enzyme Addition:

    • Dilute the recombinant VEGFR-2 enzyme to its working concentration in the Kinase Buffer.

    • Add the diluted enzyme to the "Test Wells" and "Positive Control" wells.

    • Add an equal volume of Kinase Buffer without the enzyme to the "Blank" wells.

  • Incubation: Gently mix the contents of the plate and incubate at 30°C for a specified period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

  • Luminescence Detection:

    • After the incubation, allow the plate to return to room temperature.

    • Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminometer Reading: Read the luminescence of each well using a microplate reader.

  • Data Analysis: The inhibitory activity is calculated by comparing the luminescence signal in the presence of the test compound to the signal of the positive control. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

cluster_2 General Workflow for Enzyme Inhibitor Screening start Start: Test Compound Library synthesis Synthesis & Purification of Pyrazole Derivatives start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screen Primary In Vitro Screen (Single Concentration) characterization->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response selectivity Selectivity Profiling (Against related enzymes) dose_response->selectivity end Preclinical Candidate dose_response->end sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead_opt Lead Optimization sar->lead_opt Iterative Design lead_opt->synthesis

Caption: A typical workflow for the discovery and optimization of pyrazole-based enzyme inhibitors.

Discussion and Future Perspectives

The pyrazole scaffold has proven to be a remarkably versatile and effective core structure for the design of potent and selective enzyme inhibitors. The extensive research into pyrazole-based COX-2 inhibitors has not only yielded successful anti-inflammatory drugs but has also provided a deep understanding of the structure-activity relationships that govern their efficacy and selectivity. Similarly, the application of pyrazole-containing molecules as kinase inhibitors, including those targeting VEGFR-2, is a highly active area of research in oncology.[13]

While the specific class of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol derivatives remains to be explored in the context of enzyme inhibition, the principles outlined in this guide can provide a framework for such investigations. The trifluoroethanol moiety is known to be able to participate in hydrogen bonding and can increase the metabolic stability of a compound. Its incorporation into a pyrazole-based scaffold could lead to novel inhibitors with unique pharmacological profiles.

Future research in this field will likely focus on several key areas:

  • Novel Scaffolds: The exploration of new, more complex pyrazole-based scaffolds and fused systems to access novel chemical space and identify inhibitors with new mechanisms of action.

  • Dual-Target Inhibitors: The design of single molecules that can inhibit multiple targets, such as dual COX-2/5-LOX inhibitors or multi-kinase inhibitors, which may offer synergistic therapeutic benefits.[14]

  • Computational Approaches: The increasing use of computational methods, such as molecular docking and molecular dynamics simulations, to guide the rational design of more potent and selective inhibitors.

  • Targeting Drug Resistance: The development of new pyrazole derivatives that can overcome acquired resistance to existing therapies, a major challenge in both anti-inflammatory and anti-cancer treatments.

References

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of the Absolute Configuration of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

In the landscape of drug development and chemical synthesis, the precise three-dimensional arrangement of atoms within a chiral molecule—its absolute configuration—is of paramount importance. This structural nuance can b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and chemical synthesis, the precise three-dimensional arrangement of atoms within a chiral molecule—its absolute configuration—is of paramount importance. This structural nuance can be the determining factor between a potent therapeutic agent and an inert or even toxic substance.[1][2] This guide provides an in-depth, objective comparison of analytical techniques for validating the absolute configuration of synthesis products, focusing on the chiral fluorinated alcohol, 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. We will explore the gold-standard method of single-crystal X-ray crystallography and contrast it with powerful spectroscopic alternatives, supported by detailed experimental frameworks.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most definitive and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3][4] The technique's power lies in its ability to directly visualize the atomic arrangement in a crystalline solid by analyzing the diffraction pattern of X-rays.

The Principle of Anomalous Dispersion

To ascertain the absolute configuration, we leverage the phenomenon of anomalous dispersion (also known as resonant scattering).[3] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor for that atom gains an imaginary component. This breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal. The subtle intensity differences between these "Bijvoet pairs" are directly dependent on the absolute arrangement of the atoms, allowing for an unequivocal assignment of the molecule's handedness.[5][6]

Experimental Workflow: From Solution to Structure

The journey from a synthesized compound to a validated absolute configuration is a multi-step process that demands precision at every stage.

X-ray_Crystallography_Workflow cluster_0 Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Determination & Validation A Enantiomerically Pure Sample B Solvent Screening & Optimization A->B C Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) B->C D Crystal Selection & Mounting C->D E Diffractometer Data Collection (e.g., Cu Kα radiation) D->E F Data Processing & Integration E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Absolute Configuration Assignment (Anomalous Scattering Analysis) H->I J Validation via Flack Parameter I->J K Final Crystallographic Report (CIF) J->K Method_Selection_Decision_Tree A Need to Determine Absolute Configuration B Can you grow a high-quality single crystal? A->B C Single-Crystal X-ray Crystallography (SC-XRD) B->C Yes D Does the molecule have a UV-Vis chromophore? B->D No G Consider cross-validation with a second method for maximum confidence. C->G E Electronic Circular Dichroism (ECD) D->E Yes F Vibrational Circular Dichroism (VCD) D->F No E->G F->G

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

This document provides a detailed protocol for the safe handling and proper disposal of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. As a fluorinated, heterocyclic compound likely utilized in pharmaceutical researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and proper disposal of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. As a fluorinated, heterocyclic compound likely utilized in pharmaceutical research and development, its unique chemical structure necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.

Hazard Identification and Chemical Profile

Understanding the intrinsic properties of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is the critical first step in establishing a safe disposal plan. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a comprehensive hazard assessment can be constructed by analyzing its primary structural motifs: the 2,2,2-trifluoroethanol group and the pyrazole-phenyl group.

  • Trifluoroethanol Moiety : The CF3CH(OH)- group is a powerful electron-withdrawing feature, making the alcohol more acidic than non-fluorinated analogs.[1][2] The parent compound, 2,2,2-Trifluoroethanol (TFE), is a flammable liquid and is classified as toxic if swallowed, inhaled, or in contact with skin.[3][4][5] It is also known to cause serious eye damage and has been identified as a testicular toxicant in animal studies.[1][6]

  • Pyrazole-Phenyl Moiety : Pyrazole and its derivatives are well-documented for their wide range of biological activities, serving as the core scaffold in many pharmaceutical agents.[7][8][9] This inherent bioactivity means that pyrazole-containing compounds should be handled as potentially toxic and biologically active substances. Some pyrazole derivatives are known skin and eye irritants.[10][11]

The combination of these two groups suggests that 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol should be presumed hazardous. Its disposal pathway must account for its flammability, toxicity (oral, dermal, inhalation), potential for serious eye damage, and environmental persistence.

Table 1: Inferred Chemical Properties and Hazard Classification

PropertyValue / ClassificationRationale & Source
Physical State Likely a solid at room temperature.Increased molecular weight and complexity compared to parent alcohols often results in a solid state.
Solubility Miscible in many organic solvents.Based on the properties of TFE and substituted phenyl compounds.[12]
GHS Hazard Class Presumed: Flammable Solid, Acute Toxicity (Oral, Dermal, Inhalation), Serious Eye Damage, Skin Irritation, Specific Target Organ Toxicity.Based on the known hazards of 2,2,2-Trifluoroethanol and pyrazole derivatives.[5][6][10]
Waste Classification Halogenated Organic Waste. The presence of the trifluoromethyl group classifies this compound as halogenated. This is critical for waste stream segregation.[13][14][15]
EPA Waste Code Likely F002. As a spent halogenated solvent or residue thereof.[13] Final determination should be made in accordance with institutional and local regulations.

Mandatory Personal Protective Equipment (PPE) and Handling

Given the compound's presumed toxicity profile, strict adherence to PPE protocols is non-negotiable. The causality behind each PPE choice is to create a complete barrier against all potential routes of exposure.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[10] The trifluoroethanol moiety suggests a high risk of serious, irreversible eye damage.[5][6]

  • Hand Protection : Use nitrile or neoprene gloves.[16] Always check the manufacturer's compatibility chart for the specific glove type. Double-gloving is recommended during waste handling procedures.

  • Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory. An apron may be required for bulk handling.

  • Respiratory Protection : All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[17]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal. Mixing halogenated waste with other streams can create dangerous reactions and significantly complicates the final disposal process.

  • Select the Correct Waste Container :

    • Use a dedicated, properly labeled container for "Halogenated Organic Waste." [17]

    • The container must be chemically compatible (e.g., glass or high-density polyethylene), in good condition, and have a secure, leak-proof lid.[18]

  • Label the Container :

    • Affix a hazardous waste label immediately upon starting waste accumulation.[19]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol."

    • Indicate the specific hazards (e.g., Toxic, Flammable).[20]

  • Waste Accumulation :

    • Carefully transfer waste into the container inside a chemical fume hood.

    • Crucially, do not mix this compound with non-halogenated waste. This is a regulatory and safety imperative. The presence of fluorine requires a specific, high-temperature disposal method.[21][22]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Secure Storage :

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated satellite accumulation area that is well-ventilated and has secondary containment.[18]

    • Ensure incompatible chemicals are not stored nearby.[17]

  • Arrange for Disposal :

    • Once the container is full or has reached the local regulatory time limit for storage, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.[17]

Disposal Pathway Logic

The disposal of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is governed by its classification as a halogenated organic compound. The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly persistent and resistant to degradation.[21]

Caption: Disposal workflow for 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol.

The required treatment method is high-temperature incineration .[23][24] Temperatures exceeding 1000°C are necessary to ensure the complete destruction of the fluorinated molecule, breaking the C-F bonds.[21][22] These facilities are equipped with specialized scrubbers to neutralize the resulting acidic gases, such as hydrogen fluoride (HF), preventing their release into the atmosphere.[21]

Spill and Emergency Procedures

For a Small Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.

  • Wearing full PPE, cover the spill with a chemical absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

  • Gently sweep the absorbed material into a designated hazardous waste container.

  • Wipe the area with a suitable solvent (e.g., ethanol, acetone), collecting the wipes as halogenated waste.

  • Decontaminate the area with soap and water.

For a Large Spill (Outside of a fume hood):

  • Evacuate the laboratory immediately.

  • Alert others and activate the nearest fire alarm if the substance is flammable and there is an ignition risk.

  • Close the laboratory doors and prevent re-entry.

  • Contact your institution's EHS emergency line and report the spill. Provide the chemical name and location.

  • Await the arrival of the trained emergency response team.

References

  • Daniels Health. (2025).
  • ScienceLab.com. (2005). 2,2,2- Trifluoroethanol MSDS.
  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS)
  • ALS Global. Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60.
  • National Center for Biotechnology Information.
  • Solvent Waste Management. (2024). How To Safely Dispose of Chemicals in Your Lab.
  • BASF Agro.
  • Workplace Safety and Health Council. (2026).
  • Loba Chemie. (2016). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS.
  • National Science Teaching Association. (2024).
  • ResearchGate. (2023). Prediction of pyrazole chemical toxicity risks and outcomes.
  • Central Drug House (P) Ltd.
  • MDPI. (2021).
  • Wikipedia. 2,2,2-Trifluoroethanol.
  • Journal of Chemical Health Risks. (2024).
  • Carl ROTH. (2025).
  • U.S. Environmental Protection Agency.
  • Fisher Scientific. (2014).
  • P2 InfoHouse.
  • ACS Publications. (2024).
  • ChemicalBook.
  • PubChem. (-)-2,2,2-Trifluoro-1-phenylethanol.
  • GFS Chemicals. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
  • KISHIDA CHEMICAL CO., LTD. (2022).
  • Santa Cruz Biotechnology. 1H-Pyrazole-1-carboxamidine Hydrochloride.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • eCFR.
  • PubChem. 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol.
  • eCFR. (2000).
  • Pfizer.
  • ChemicalBook. (2019).
  • Cheméo. Chemical Properties of Ethanol, 2,2,2-trifluoro- (CAS 75-89-8).
  • TCI Chemicals. (2025).
  • NIST. Ethanol, 2,2,2-trifluoro-.
  • Lab Manager. (2025). PFAS Destruction Method Recovers Valuable Fluorine.
  • Cole-Parmer.
  • PMC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol
© Copyright 2026 BenchChem. All Rights Reserved.